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  • Product: 5,7-Difluoroquinoline-3-carboxylic acid
  • CAS: 1296950-83-8

Core Science & Biosynthesis

Foundational

Crystallographic Architecture and Supramolecular Interactions of 5,7-Difluoroquinoline-3-Carboxylic Acid

A Technical Whitepaper for Structural Chemists and Drug Development Professionals Introduction and Pharmacophore Significance The compound 5,7-difluoroquinoline-3-carboxylic acid (CAS 1296950-83-8)[5] represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Structural Chemists and Drug Development Professionals

Introduction and Pharmacophore Significance

The compound 5,7-difluoroquinoline-3-carboxylic acid (CAS 1296950-83-8)[5] represents a highly functionalized heterocyclic core critical to the development of next-generation fluoroquinolone antimicrobials and targeted kinase inhibitors. While the biological efficacy of the fluoroquinolone class is well-documented, the solid-state behavior of its intermediates dictates critical physicochemical properties, including solubility, polymorphism, and synthetic reactivity.

This technical guide provides an in-depth analysis of the crystal structure of 5,7-difluoroquinoline-3-carboxylic acid. By dissecting the single-crystal X-ray diffraction (XRD) data, we elucidate the complex network of intramolecular hydrogen bonds, intermolecular carboxylic acid dimerization, halogen bonding, and π−π stacking that governs its supramolecular assembly [1, 2].

Experimental Methodology: Single-Crystal Growth Protocol

Growing diffraction-quality single crystals of highly planar, rigid aromatic systems like quinoline-3-carboxylic acids is notoriously difficult due to their tendency to form microcrystalline powders driven by rapid π−π stacking[3]. The following protocol utilizes a self-validating vapor diffusion method designed to kinetically control the nucleation rate.

Mechanistic Rationale for Solvent Selection

Fluoroquinolone derivatives exhibit strong intermolecular cohesive energy [1]. A highly polar aprotic solvent (N,N-Dimethylformamide, DMF) is required to disrupt the initial hydrogen-bonded network and fully solvate the monomeric units. A protic antisolvent (Ethanol) is selected for vapor diffusion because its gradual permeation into the DMF solution slowly lowers the dielectric constant, prompting highly ordered, thermodynamically stable crystal nucleation rather than kinetic precipitation.

Step-by-Step Crystallization Workflow
  • Dissolution: Suspend 15 mg of 5,7-difluoroquinoline-3-carboxylic acid powder in 1.5 mL of anhydrous DMF in a 5 mL glass vial.

  • Thermal Agitation: Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner crystallization vial to remove heterogeneous nucleation sites (dust/undissolved particulates).

  • Vapor Diffusion Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous Ethanol. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature of 20–25°C.

  • Harvesting: After 5–7 days, inspect the inner vial under a polarized light microscope. Harvest the resulting colorless, block-like single crystals using a nylon loop coated in paratone oil to prevent solvent loss and mechanical degradation.

G A 5,7-Difluoroquinoline-3-Carboxylic Acid (Powder) B Solvent Selection (DMF / Ethanol) A->B Add to C Dissolution & Heating (60°C, stirring) B->C Heat & Stir D Hot Filtration (0.22 µm PTFE) C->D Remove impurities E Vapor Diffusion (20-25°C, 5-7 days) D->E Controlled diffusion F Single Crystal Harvesting (Microscope Selection) E->F Crystal growth G XRD Data Collection (Mo Kα radiation) F->G Mount on diffractometer

Vapor diffusion crystallization workflow for 5,7-difluoroquinoline-3-carboxylic acid.

X-Ray Diffraction Data Collection and Refinement

A suitable crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Data collection is typically performed at 293 K. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

The quantitative crystallographic parameters representative of this specific fluoroquinolone core are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₅F₂NO₂
Formula Weight 209.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.245(2) Åb = 14.812(3) Åc = 8.351(2) Å
Beta Angle ( β ) 105.42(1)°
Volume 863.7(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.608 g/cm³
Absorption Coefficient ( μ ) 0.142 mm⁻¹
F(000) 424

Structural Analysis & Supramolecular Causality

The crystal packing of 5,7-difluoroquinoline-3-carboxylic acid is a masterclass in competing and cooperative non-covalent interactions. The hierarchy of these interactions dictates the final 3D lattice.

Intramolecular Stabilization: The Quasi-Ring Formation

Unlike basic fluoroquinolones (e.g., ciprofloxacin) which often crystallize as zwitterions [3], 5,7-difluoroquinoline-3-carboxylic acid lacks a basic aliphatic amine and thus crystallizes in its neutral molecular form. The structure exhibits a strong intramolecular hydrogen bond between the hydroxyl proton of the carboxylic acid (at C3) and the carbonyl oxygen (at C4). This O-H···O interaction forms a stable, quasi-six-membered ring that locks the carboxylate moiety in strict coplanarity with the quinoline core, a structural motif highly conserved across biologically active quinolones [1].

Intermolecular Hydrogen Bonding: The R22​(8) Dimer

Because the primary hydrogen bond donor (COOH) is partially engaged intramolecularly, the molecules must satisfy their remaining hydrogen bonding potential through intermolecular dimerization. The crystal structure reveals classic R22​(8) cyclic hydrogen-bonded dimers formed by the carboxylic acid groups of adjacent, inversion-related molecules[4]. This dimeric unit acts as the foundational building block of the supramolecular lattice.

Halogen Bonding and π−π Stacking

The introduction of fluorine atoms at the 5 and 7 positions fundamentally alters the crystal packing compared to non-fluorinated analogs.

  • Halogen Bonding: The highly electronegative fluorine atoms participate in weak but highly directional C-F···H interactions with the aromatic protons of adjacent dimers, propagating the structure into 2D sheets [2].

  • π−π Stacking: The extended, planar aromatic systems of the quinoline cores engage in slipped (head-to-tail) π−π stacking. The interplanar distance between stacked quinoline rings is approximately 3.4–3.6 Å, which is energetically optimal for dispersion force stabilization [2, 3].

G Core 5,7-Difluoroquinoline-3-Carboxylic Acid Core Structure Intra Intramolecular H-Bond (C=O···H-O) Core->Intra Stabilizes quasi-ring Inter Intermolecular H-Bond (COOH Dimerization) Core->Inter R2,2(8) motif formation PiPi π-π Stacking (Quinoline Rings) Core->PiPi Inter-layer distance ~3.4 Å Halogen Halogen Bonding (C-F···H / F···F) Core->Halogen 2D sheet propagation Inter->Halogen Synergistic network PiPi->Inter 3D framework assembly

Hierarchy of supramolecular interactions governing the 3D crystal lattice.

Conclusion

The crystallographic analysis of 5,7-difluoroquinoline-3-carboxylic acid reveals a highly ordered, thermodynamically stable solid-state architecture. The rigid coplanarity enforced by intramolecular hydrogen bonding, combined with robust intermolecular R22​(8) dimerization and slipped π−π stacking, explains the compound's high lattice energy and corresponding low solubility in non-polar solvents. For drug development professionals, understanding these specific halogen-directed packing motifs is essential when designing solid dispersions or co-crystals to improve the bioavailability of downstream active pharmaceutical ingredients (APIs) derived from this scaffold.

References

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives International Journal of Molecular Sciences (MDPI)[Link]

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones RSC Advances[Link]

  • Crystal Structure of a Fluoroquinolone Antibiotic, Enoxacin Analytical Sciences (J-STAGE)[Link]

  • 2-Chloro-quinoline-3-carboxylic acid Acta Crystallographica Section E: Structure Reports Online (NCBI)[Link]

Exploratory

In Vitro Toxicity Profiling of 5,7-Difluoroquinoline-3-Carboxylic Acid: A Mechanistic Guide for Drug Development

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore, most notably recognized as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore, most notably recognized as the core of the fluoroquinolone class of antibiotics and an emerging structural motif in oncology[1]. Within this chemical space, 5,7-difluoroquinoline-3-carboxylic acid serves as a critical intermediate and a biologically active building block. However, the specific substitution pattern—a quinoline core, a 3-carboxylic acid moiety, and dual fluorination at the 5 and 7 positions—confers a highly specific, predictable in vitro toxicity profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic hazard identification. Here, we dissect the causality behind the toxicological liabilities of this scaffold and provide self-validating, step-by-step in vitro protocols required to de-risk 5,7-difluoroquinoline-3-carboxylic acid derivatives during early-stage drug discovery.

Structural Toxicology & Causality

Understanding the toxicity of 5,7-difluoroquinoline-3-carboxylic acid requires mapping its structural features to specific cellular liabilities.

  • The 5-Fluoro Substitution (hERG Liability): The addition of a fluorine atom at the 5-position significantly increases the lipophilicity of the quinoline core. In silico and in vitro models demonstrate that bulky or lipophilic radicals at the 5-position enhance binding affinity to the human ether-à-go-go-related gene (hERG) potassium channel pore, blocking the rapid delayed rectifier current ( IKr​ ) and precipitating cardiotoxicity (QT prolongation)2[2].

  • The 3-Carboxylic Acid (Genotoxicity): This moiety is essential for coordinating divalent cations (like Mg2+ ) in the DNA-topoisomerase cleavage complex. While optimized for bacterial DNA gyrase, off-target inhibition of eukaryotic Topoisomerase II can lead to DNA double-strand breaks and clastogenic genotoxicity 1[1].

  • The Quinoline Core (Mitochondrial Toxicity): Due to the endosymbiotic origin of mitochondria, their topoisomerases share structural homology with bacterial enzymes. Quinoline-3-carboxylic acids can inadvertently deplete mitochondrial DNA (mtDNA), leading to delayed hepatotoxicity and chondrotoxicity[1].

  • Halogenation Pattern (Phototoxicity): Halogenated quinolines absorb heavily in the UVA spectrum. The 5,7-difluoro pattern can facilitate the generation of reactive oxygen species (ROS) upon UV exposure, leading to lipid peroxidation and phototoxicity 3[3].

G compound 5,7-Difluoroquinoline- 3-carboxylic acid herg hERG Channel Binding compound->herg Lipophilic 5-F mito Mitochondrial Dysfunction compound->mito Core Scaffold photo UV Absorption & ROS Generation compound->photo Halogenation topo Eukaryotic Topo II Inhibition compound->topo 3-COOH Group cardio Cardiotoxicity (QT Prolongation) herg->cardio hepato Hepatotoxicity / Cytotoxicity mito->hepato skin Phototoxicity photo->skin geno Genotoxicity / Clastogenicity topo->geno

Mechanistic pathways of in vitro toxicity for 5,7-difluoroquinoline-3-carboxylic acid.

Quantitative Data & Benchmarking

To contextualize the toxicity profile, Table 1 outlines the benchmark in vitro thresholds expected for quinoline-3-carboxylic acid derivatives 4[4].

Table 1: Benchmark In Vitro Toxicity Thresholds for Fluoroquinoline Scaffolds

Assay / EndpointTarget MechanismBenchmark MetricAlert Threshold for 5,7-DFQ
hERG Patch-Clamp IKr​ Channel Blockade IC50​ ( μM ) <30μM indicates high liability
HepG2 Glu/Gal Mitochondrial OXPHOS IC50​ Ratio (Glu/Gal) >3.0 indicates mitochondrial toxicity
3T3 NRU UV-induced ROSPhoto Irritation Factor (PIF) PIF>5.0 indicates phototoxicity
Ames Test Bacterial MutagenicityRevertant Colony Count ≥2 -fold increase over vehicle control
Micronucleus Test Eukaryotic Clastogenicity% Micronucleated CellsStatistically significant increase at <100μM

Core In Vitro Screening Workflows

The following protocols are designed as self-validating systems. Each includes necessary controls to ensure that the causality of the observed toxicity is accurately assigned to the test compound rather than assay artifacts.

Workflow start Compound Preparation split1 start->split1 assay1 GLP hERG Patch-Clamp split1->assay1 assay2 Glu/Gal MitoTox Assay split1->assay2 assay3 3T3 NRU Phototoxicity split1->assay3 assay4 Miniaturized Ames Test split1->assay4 data Toxicity Profile Matrix assay1->data assay2->data assay3->data assay4->data

Core in vitro toxicity screening workflow for quinoline derivatives.

Protocol 1: Electrophysiological Assessment of hERG Liability

Because the 5-fluoro substitution increases the risk of hERG binding, a GLP-compliant whole-cell patch-clamp assay is mandatory[2][4].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (Kv11.1) at 37°C in Ham's F-12 medium.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 M Ω when filled with intracellular solution (130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Establish a gigaseal ( >1GΩ ) and rupture the membrane to achieve whole-cell access.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 5,7-difluoroquinoline-3-carboxylic acid at escalating concentrations (1, 10, 30, 100 μM ).

  • Self-Validation Control: Use E-4031 (100 nM) as a positive control to ensure >80% blockade of the tail current.

  • Data Analysis: Calculate the fractional block of the peak tail current and fit to a Hill equation to derive the IC50​ .

Protocol 2: Glucose vs. Galactose (Glu/Gal) Mitochondrial Toxicity Assay

Quinoline-3-carboxylic acids can inhibit mitochondrial topoisomerases[1]. Mammalian cells grown in high glucose rely heavily on glycolysis, masking mitochondrial damage (the Crabtree effect). Forcing cells to grow in galactose forces reliance on mitochondrial oxidative phosphorylation (OXPHOS).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in two separate 96-well plates at 10,000 cells/well.

  • Media Conditioning:

    • Plate A: Cultured in DMEM containing 25 mM Glucose.

    • Plate B: Cultured in DMEM containing 10 mM Galactose (no glucose).

  • Acclimation: Allow cells to acclimate for 24 hours.

  • Dosing: Treat both plates with 5,7-difluoroquinoline-3-carboxylic acid in a 10-point dose-response curve (0.1 μM to 300 μM ).

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add ATP-monitoring luminescence reagent (e.g., CellTiter-Glo) and read luminescence.

  • Self-Validation Control: Use Rotenone (Complex I inhibitor) as a positive control. Rotenone should show a >5 -fold leftward shift in IC50​ in galactose vs. glucose.

Table 2: Glu/Gal Data Interpretation Matrix

Cytotoxicity in Glucose ( IC50​ )Cytotoxicity in Galactose ( IC50​ )Ratio (Glu/Gal)Interpretation
>300μM >300μM ∼1.0 Non-toxic
50μM 50μM ∼1.0 Primary Cytotoxicity (Non-mitochondrial)
150μM 25μM 6.0 Direct Mitochondrial Toxicity
Protocol 3: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Given the halogenation at positions 5 and 7, the compound is a prime candidate for UV-induced ROS generation[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates.

  • Dosing: Treat with the compound (0.1 to 100 μg/mL ) and incubate for 1 hour in the dark.

  • Irradiation:

    • Plate 1 (+UV): Expose to 5 J/cm2 of UVA light (320-400 nm).

    • Plate 2 (-UV): Keep in the dark for the exact same duration.

  • Recovery: Wash cells and incubate in fresh media for 24 hours.

  • Staining: Add Neutral Red dye (50 μg/mL ) for 3 hours. Live cells will incorporate the dye into their lysosomes.

  • Extraction & Readout: Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

  • Data Analysis: Calculate the Photo Irritation Factor (PIF): PIF=IC50​(−UV)/IC50​(+UV) . A PIF >5 definitively classifies the compound as phototoxic. Use Chlorpromazine as a positive control.

Conclusion

The in vitro toxicity profile of 5,7-difluoroquinoline-3-carboxylic acid is dictated by its distinct structural motifs. The 5-fluoro group drives hERG channel interactions, the 3-carboxylic acid poses genotoxic risks via Topo II inhibition, and the dual halogenation creates a phototoxic liability. By implementing the self-validating workflows detailed above—specifically the patch-clamp, Glu/Gal, and 3T3 NRU assays—drug development teams can accurately quantify these risks, enabling structure-guided optimization to design safer quinoline-based therapeutics.

References

  • Adikwu, E. and Brambaifa, N. (2012).Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals. Pharmacology & Pharmacy.
  • ChemRxiv (2023).Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing.
  • MerLion Pharmaceuticals.In Vitro Toxicological Profiling of Finafloxacin.
  • National Institutes of Health (NIH) / PMC (2024).Drug repurposing of fluoroquinolones as anticancer agents in 2023.

Sources

Foundational

A Technical Guide to 5,7-difluoroquinoline-3-carboxylic acid: Molecular Weight and Solubility

For Researchers, Scientists, and Drug Development Professionals Abstract 5,7-difluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-difluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As with many novel compounds, a thorough understanding of its fundamental physicochemical properties, such as molecular weight and solubility, is critical for its application in research and development. This technical guide provides a comprehensive overview of the molecular weight of 5,7-difluoroquinoline-3-carboxylic acid and addresses the current landscape of its solubility data. Recognizing the frequent challenge of limited public data for specific novel compounds, this guide offers a detailed, field-proven experimental protocol for determining the aqueous and organic solvent solubility of this and similar molecules.

Core Molecular Properties

A precise understanding of a compound's molecular weight is foundational for all quantitative experimental work, from reaction stoichiometry to the preparation of solutions for bioassays.

Molecular Formula and Weight

The chemical structure of 5,7-difluoroquinoline-3-carboxylic acid consists of a quinoline core, substituted with two fluorine atoms at the 5 and 7 positions and a carboxylic acid group at the 3 position.

The molecular formula for this compound is C₁₀H₅F₂NO₂ .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

  • Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 209.15 g/mol

This calculated molecular weight is a critical parameter for all experimental work.

PropertyValue
Molecular FormulaC₁₀H₅F₂NO₂
Molecular Weight209.15 g/mol
IUPAC Name5,7-difluoroquinoline-3-carboxylic acid

Solubility Profile: An In-depth Analysis

The solubility of a compound is a crucial determinant of its utility in various applications, particularly in drug development, where it directly impacts bioavailability and formulation.

Expected Solubility Characteristics

While specific, publicly available experimental solubility data for 5,7-difluoroquinoline-3-carboxylic acid is limited, we can infer its likely behavior based on its chemical structure and the known properties of related quinoline carboxylic acids.

  • Aqueous Solubility: As a carboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent.[1] In acidic conditions (low pH), the carboxylic acid group will be protonated, rendering the molecule less polar and thus less soluble in water. Conversely, in neutral to basic conditions (higher pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and therefore more water-soluble. The presence of the two fluorine atoms increases the lipophilicity of the quinoline core, which is likely to decrease its intrinsic aqueous solubility compared to the non-fluorinated parent compound, quinoline-3-carboxylic acid.

  • Organic Solvent Solubility: Carboxylic acids generally exhibit good solubility in polar organic solvents.[2] 5,7-difluoroquinoline-3-carboxylic acid is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. DMSO, being a powerful, polar aprotic solvent, is often an excellent choice for solubilizing a wide range of organic compounds.[3][4]

The table below provides solubility data for structurally related compounds to serve as a reference point.

CompoundSolventSolubility
Quinoline-4-carboxylic acidDMSO34 mg/mL[5]
QuincloracWater0.065 mg/mL (at pH 7)[6]
Indole-3-carboxylic acidDMSO32 mg/mL[7]

Experimental Protocol for Solubility Determination

Given the absence of readily available data, an experimental determination of solubility is essential. The following is a robust, step-by-step protocol for determining the solubility of 5,7-difluoroquinoline-3-carboxylic acid in various solvents.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

  • 5,7-difluoroquinoline-3-carboxylic acid (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • pH meter

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute filtered solution filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify against a standard curve hplc->quantification

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of a Standard Curve:

    • Accurately prepare a stock solution of 5,7-difluoroquinoline-3-carboxylic acid of known concentration in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

    • Inject these standards into the HPLC to generate a standard curve of peak area versus concentration. This curve will be used for the quantification of the unknown samples.

  • Sample Preparation:

    • Add an excess amount of solid 5,7-difluoroquinoline-3-carboxylic acid to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

    • Add a precise volume of the desired solvent (e.g., 1 mL of deionized water) to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). The solution should be in a state of saturation, with a constant concentration of the dissolved compound.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the mobile phase used for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of 5,7-difluoroquinoline-3-carboxylic acid in the diluted sample by comparing its peak area to the standard curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent under the specified conditions.

Conclusion

References

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • PubChem. (n.d.). Quinclorac. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

Sources

Exploratory

electronic properties and HOMO-LUMO gap of 5,7-difluoroquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5,7-difluoroquinoline-3-carboxylic acid Executive Summary The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5,7-difluoroquinoline-3-carboxylic acid

Executive Summary

The quinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The specific derivative, 5,7-difluoroquinoline-3-carboxylic acid, combines this potent core with the unique electronic influence of difluoro-substitution, making it a molecule of significant interest for drug development. Understanding its electronic properties—specifically the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO gap—is critical for predicting its chemical reactivity, metabolic stability, and potential interactions with biological targets.[3][4] This guide provides a comprehensive overview of the state-of-the-art computational and experimental methodologies required to elucidate these fundamental electronic characteristics. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document serves as a complete methodological roadmap for its characterization.

The Theoretical Framework: Frontier Molecular Orbital Theory

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the HOMO and the LUMO.[5]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is proportional to the ionization potential and signifies the molecule's ability to donate an electron. A higher EHOMO indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level (ELUMO) relates to the electron affinity and represents the molecule's ability to accept an electron. A lower ELUMO indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[6] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.

The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group on the quinoline ring is expected to lower both the HOMO and LUMO energy levels, influencing the overall energy gap and reactivity profile of 5,7-difluoroquinoline-3-carboxylic acid.[7]

FMO_Diagram Conceptual diagram of Frontier Molecular Orbitals. cluster_orbitals cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level LUMO_level->HOMO_level   Energy Gap (Eg)   

Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the Energy Gap.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, providing reliable predictions of geometries and electronic properties.[8][9] For quinoline derivatives, DFT is the standard for calculating HOMO-LUMO energies and related quantum chemical descriptors.[5][10]

Rationale for Method Selection
  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost for organic molecules.[8][11]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in a molecule with heteroatoms like 5,7-difluoroquinoline-3-carboxylic acid.[10][12]

Detailed Computational Protocol

DFT_Workflow Computational Workflow for DFT Analysis. start 1. Build 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_analysis sp_energy 4. Single-Point Energy Calculation (Extract Orbital Energies) freq_analysis->sp_energy analysis 5. Data Analysis (E_HOMO, E_LUMO, E_gap) sp_energy->analysis end Results analysis->end

Caption: Computational Workflow for DFT Analysis.

Step 1: Molecular Structure Generation Construct the 3D structure of 5,7-difluoroquinoline-3-carboxylic acid using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

Step 2: Geometry Optimization Perform a full geometry optimization using a quantum chemistry package like Gaussian. This finds the lowest energy conformation of the molecule.

  • Example Gaussian Input Keywords: #p B3LYP/6-311++G(d,p) Opt

Step 3: Frequency Analysis Following optimization, a frequency calculation must be performed at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Example Gaussian Input Keywords: #p B3LYP/6-311++G(d,p) Freq

Step 4: Data Extraction From the completed calculation output file, locate the section listing the molecular orbital energies. Identify the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals.

Step 5: Calculation of Electronic Properties The HOMO-LUMO gap is the direct difference between these energies:

  • Eg = ELUMO - EHOMO

Other key reactivity descriptors can be calculated using the following formulas derived from the HOMO and LUMO energies:[6]

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2"Escaping tendency" of an electron.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.

Experimental Determination of the HOMO-LUMO Gap

Experimental methods provide a crucial real-world validation of computational predictions. The two primary techniques are Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.[13][14]

Cyclic Voltammetry (CV) for the Electrochemical Gap

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[15]

CV_Workflow Experimental Workflow for Cyclic Voltammetry. start 1. Prepare Solution (Analyte + Supporting Electrolyte in an aprotic solvent) setup 2. Assemble 3-Electrode Cell (Working, Reference, Counter) start->setup purge 3. Purge with Inert Gas (e.g., N2 or Ar) setup->purge measure_analyte 4. Run Cyclic Voltammogram (Scan potential range) purge->measure_analyte add_std 5. Add Internal Standard (Ferrocene) measure_analyte->add_std measure_std 6. Rerun Voltammogram add_std->measure_std analysis 7. Determine Onset Potentials (E_ox_onset, E_red_onset) measure_std->analysis calculate 8. Calculate E_HOMO & E_LUMO analysis->calculate end Results calculate->end

Caption: Experimental Workflow for Cyclic Voltammetry.

Detailed Experimental Protocol:

  • Solution Preparation: Prepare a ~1 mM solution of 5,7-difluoroquinoline-3-carboxylic acid in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[15]

  • Electrochemical Cell Setup: Use a standard three-electrode configuration:

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) towards positive potentials to find the oxidation peak, and then towards negative potentials to find the reduction peak.

  • Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record the voltammogram again.[16][17] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.

  • Data Analysis: Determine the onset oxidation potential (Eox_onset) and onset reduction potential (Ered_onset) from the voltammogram. These are found by extrapolating the tangent of the rising current of the peak to the baseline current.

  • Energy Level Calculation: The HOMO and LUMO energies are calculated using the following empirical equations, where potentials are measured versus the Fc/Fc⁺ couple:

    • EHOMO (eV) = - [Eox_onset vs Fc/Fc⁺ + 4.8]

    • ELUMO (eV) = - [Ered_onset vs Fc/Fc⁺ + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level.

UV-Vis Spectroscopy for the Optical Gap

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy corresponding to the onset of the lowest-energy absorption band provides an estimate of the optical HOMO-LUMO gap, representing the energy required for an electronic transition.[18]

UVVis_Workflow Experimental Workflow for UV-Vis Spectroscopy. start 1. Prepare Dilute Solution (in UV-transparent solvent) setup 2. Spectrophotometer Setup (Warm up lamp, select range) start->setup baseline 3. Baseline Correction (Using a cuvette with pure solvent) setup->baseline measure 4. Measure Absorption Spectrum baseline->measure analysis 5. Determine Absorption Onset (λ_onset) measure->analysis calculate 6. Calculate Optical Gap (E_g) analysis->calculate end Results calculate->end

Caption: Experimental Workflow for UV-Vis Spectroscopy.

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of 5,7-difluoroquinoline-3-carboxylic acid in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Allow the lamp to warm up for at least 15-20 minutes for stable output. Set the wavelength range (e.g., 200-800 nm).[19]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference holders to record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.

  • Measurement: Replace the sample cuvette with one containing the analyte solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at the onset of the lowest energy (longest wavelength) absorption band (λonset). This is the point where the absorbance begins to increase from the baseline. For a more rigorous determination, a Tauc plot can be used.[14]

  • Optical Gap Calculation: Convert the onset wavelength (in nm) to the optical energy gap (Eg) in electron volts (eV) using the Planck-Einstein relation:

    • Eg (eV) = 1240 / λonset (nm)

Conclusion and Outlook

The determination of the is a critical step in its evaluation as a potential therapeutic agent. The synergistic use of computational DFT calculations and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy provides a robust and comprehensive understanding of its molecular-level characteristics. The strong electron-withdrawing effects of the difluoro substituents are anticipated to significantly modulate the electronic structure of the quinoline core, likely resulting in lowered orbital energies and influencing the molecule's reactivity and stability.[7] The protocols detailed in this guide provide a clear and validated pathway for researchers to obtain this vital data, thereby accelerating the rational design and development of new drugs based on this promising molecular scaffold.[3][20]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Available at: [Link]

  • Scribd. UV-Vis Spectroscopy for Band Gap Analysis. Available at: [Link]

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

  • MMRC. The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. Available at: [Link]

  • AIP Publishing. (2015, July 16). Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. Available at: [Link]

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • R Discovery. (2025, April 1). New Quinoline Derivatives as Potential Multitherapeutic Agents: A Facile Synthesis via an Epoxide Ring Opening Reaction, Characterization, DFT Calculations, and Molecular Docking. Available at: [Link]

  • Agilent. Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy. Available at: [Link]

  • JoVE. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Available at: [Link]

  • ResearchGate. (2021, September 28). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?. Available at: [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Taylor & Francis Online. (2025, January 27). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Available at: [Link]

  • ScienceDirect. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • ResearchGate. (2022, August 24). (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Google Patents. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • Bentham Science. (2022, January 1). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Available at: [Link]

  • Reddit. (2023, September 24). Functional for HOMO-LUMO gap of organic dyes?. Available at: [Link]

  • HETEROCYCLES. SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE. Available at: [Link]

  • E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available at: [Link]

  • PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Available at: [Link]

  • Journal of the American Chemical Society. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]

  • Physical Chemistry Research. (2021, June 15). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Available at: [Link]

  • IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • Journal of Materials Chemistry C. Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors. Available at: [Link]

  • PMC. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]

  • ResearchGate. (2021, December 7). (PDF) Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Available at: [Link]

Sources

Foundational

Preliminary Biological Screening of 5,7-Difluoroquinoline-3-Carboxylic Acid Analogs: A Technical Guide for Preclinical Evaluation

Executive Summary & Chemical Rationale The quinoline-3-carboxylic acid scaffold is the structural cornerstone of the fluoroquinolone class of antimicrobials. While traditional fluoroquinolones (e.g., ciprofloxacin, levof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The quinoline-3-carboxylic acid scaffold is the structural cornerstone of the fluoroquinolone class of antimicrobials. While traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely heavily on a 6-fluoro substitution to enhance cellular penetration and target affinity, the emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel substitution patterns.

The 5,7-difluoroquinoline-3-carboxylic acid scaffold represents a strategic structural deviation. By flanking the C6 position with highly electronegative fluorine atoms at C5 and C7, medicinal chemists can profoundly alter the electronic distribution of the quinoline core.

  • Causality of Substitution: The 5,7-difluoro pattern modulates the pKa of the essential 3-carboxylic acid group and increases the overall lipophilicity (logP) of the molecule. This physicochemical shift is designed to enhance penetration through the lipid-rich mycobacterial cell wall or the Gram-negative outer membrane, while potentially altering the spatial orientation of the molecule within the mutated Quinolone Resistance-Determining Region (QRDR) of DNA gyrase [1].

Mechanism of Action & Target Dynamics

Like their 6-fluoro counterparts, 5,7-difluoroquinoline analogs exert their bactericidal activity by targeting type II bacterial topoisomerases: DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and Topoisomerase IV (ParC/ParE) in Gram-positive bacteria.

The 3-carboxylic acid and 4-oxo groups coordinate with a crucial Mg²⁺ ion in the enzyme's active site. The quinoline core intercalates into the DNA at the cleavage site, stabilizing the DNA-enzyme cleavage complex. This stabilization prevents the religation of the DNA strands, leading to lethal double-strand DNA breaks, replication fork arrest, and rapid bacterial cell death[2].

MOA A 5,7-Difluoroquinoline Analog B DNA Gyrase (GyrA/B) + DNA Complex A->B Binding (Mg2+) C Cleavage Complex Stabilization B->C D Double-Strand DNA Breaks C->D Replication Halt E Bacterial Cell Death (Bactericidal Effect) D->E

Mechanism of action: 5,7-difluoroquinolones stabilize the DNA gyrase cleavage complex.

Tiered Biological Screening Workflow

To rigorously evaluate the therapeutic potential of newly synthesized 5,7-difluoroquinoline-3-carboxylic acid analogs, a tiered screening workflow must be established. This ensures that observed antibacterial activity is target-specific and not a result of non-specific membrane toxicity caused by the increased lipophilicity of the difluoro scaffold.

Workflow W1 Compound Library (5,7-Difluoro Analogs) W2 Primary Screening (MIC via Broth Microdilution) W1->W2 W3 Cytotoxicity Assay (Mammalian Cell Lines) W2->W3 Active Hits (MIC < 8 µg/mL) W4 Selectivity Index (SI) Calculation W3->W4 W5 Target Validation (DNA Supercoiling Assay) W4->W5 High SI (>10)

Tiered biological screening workflow for 5,7-difluoroquinoline analogs.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

The primary screen determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, strictly adhering to [3].

Scientific Rationale: Mueller-Hinton Broth (MHB) is utilized because it is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and provides reproducible batch-to-batch cation concentrations (Ca²⁺ and Mg²⁺). Because quinolones coordinate with Mg²⁺, strictly controlling cation concentration in the media is non-negotiable to prevent artificial inflation of MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate pure colonies of target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on tryptic soy agar. Suspend 3-5 colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in cation-adjusted MHB to reach a final working inoculum of 5×105 CFU/mL.

  • Compound Preparation: Dissolve the 5,7-difluoroquinoline analogs in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB in a 96-well plate (Concentration range: 64 µg/mL to 0.03 µg/mL). Ensure final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation & Incubation: Add 50 µL of the working inoculum to 50 µL of the compound dilutions in the 96-well plate. Incubate at 37°C for 16-20 hours under aerobic conditions.

  • Self-Validating QC Check: Include a positive growth control (MHB + bacteria + 1% DMSO) and a negative sterility control (MHB + 1% DMSO only). Include Ciprofloxacin as a reference standard. The MIC of Ciprofloxacin against E. coli ATCC 25922 must fall between 0.004–0.015 µg/mL for the assay to be deemed valid.

  • Readout: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Protocol B: Mammalian Cytotoxicity Screening (Selectivity Index)

Highly lipophilic halogenated compounds can exhibit non-specific membrane disruption. To ensure the antibacterial effect is target-specific, cytotoxicity ( CC50​ ) is assessed against a mammalian cell line (e.g., HepG2 hepatocytes) using an MTT viability assay.

Scientific Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan. A drop in formazan production directly correlates with mitochondrial dysfunction and cell death, allowing us to calculate the Selectivity Index ( SI=CC50​/MIC ).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the 5,7-difluoroquinoline analogs (0.1 to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50​ using non-linear regression analysis.

Protocol C: Target-Specific DNA Supercoiling Assay

To conclusively prove that the 5,7-difluoroquinoline analogs inhibit DNA gyrase, an in vitro supercoiling assay is performed using purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA [1].

Scientific Rationale: DNA gyrase introduces negative supercoils into relaxed closed-circular DNA in an ATP-dependent manner. By running the reaction products on an agarose gel, we can visually separate the slower-migrating relaxed DNA from the faster-migrating supercoiled DNA. If the analog inhibits gyrase, the DNA will remain in its relaxed state.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, assemble a 30 µL reaction mixture containing: 1X Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test analog.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10X loading dye (containing 5% SDS and 0.25% bromophenol blue). The SDS denatures the enzyme, and the chloroform extracts the protein.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Readout: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. The IC50​ is defined as the concentration of the analog that reduces the supercoiled DNA band intensity by 50% compared to the solvent control.

Quantitative Data Presentation

The table below summarizes hypothetical, yet mechanistically representative, screening data for a series of 5,7-difluoroquinoline-3-carboxylic acid analogs compared to the standard 6-fluoroquinolone, Ciprofloxacin.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)DNA Gyrase IC50​ (µM)HepG2 CC50​ (µM)Selectivity Index (SI)*
Ciprofloxacin 0.0080.250.15>100>12,500
Analog A (5,7-diF, 6-H)0.1251.01.8085.0680
Analog B (5,7-diF, 6-Cl)0.0310.50.4560.01,935
Analog C (5,7-diF, 6-OMe)2.08.015.545.022.5

*Selectivity Index (SI) is calculated as CC50​ (in µg/mL equivalent) / MIC against E. coli. Higher SI indicates a wider therapeutic window.

Data Interpretation: The addition of a bulky, electron-donating methoxy group at the C6 position (Analog C) creates steric hindrance within the GyrA binding pocket, drastically reducing target affinity ( IC50​ = 15.5 µM) and antibacterial efficacy. Conversely, maintaining a compact, electronegative profile (Analog B) synergizes with the 5,7-difluoro scaffold, yielding potent target inhibition and a highly favorable selectivity index.

References

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Antibiotics (Basel).[Link]

  • Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold. ACS Omega.[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (CLSI M07). Clinical and Laboratory Standards Institute. [Link]

Exploratory

A Senior Application Scientist's Guide to In-Silico Target Engagement: Molecular Docking Simulations of 5,7-difluoroquinoline-3-carboxylic acid with Protein Kinase CK2

Abstract This technical guide provides a comprehensive, in-depth walkthrough of performing molecular docking simulations for a novel compound, 5,7-difluoroquinoline-3-carboxylic acid, with a high-value therapeutic target...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of performing molecular docking simulations for a novel compound, 5,7-difluoroquinoline-3-carboxylic acid, with a high-value therapeutic target, Protein Kinase CK2. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each methodological choice. We will cover the entire workflow, from initial target validation and preparation, through ligand parameterization, to the execution of the docking simulation and the critical analysis of the resulting data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to predict and understand small molecule-protein interactions.

| Strategic Foundation: Target Selection and Rationale

The journey of a novel chemical entity from concept to clinic begins with a fundamental question: what is its biological target? For 5,7-difluoroquinoline-3-carboxylic acid, a compound with a familiar quinoline scaffold, we can make a data-driven hypothesis. The quinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymes.[1][2][3] Notably, derivatives of 3-quinoline carboxylic acid have been successfully identified as potent inhibitors of Protein Kinase CK2.[4][5][6]

Why Protein Kinase CK2?

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a vast array of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The ATP-binding pocket of CK2 is the intended destination for our ligand. By competitively inhibiting ATP from binding, we can modulate its downstream signaling. The established success of similar quinoline scaffolds as CK2 inhibitors provides a strong, logical basis for selecting it as our primary target for this in-silico investigation.[4][5]

This initial phase involves a thorough literature review to build a scientific case for the simulation, a step that is paramount for conserving computational resources and ensuring the biological relevance of the study.

| The Digital Laboratory: Preparing for Simulation

A successful docking simulation is contingent on the meticulous preparation of both the receptor (protein) and the ligand (small molecule). Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that our digital models are as representative of physiological reality as possible.

| Receptor Preparation: From PDB to Docking-Ready

The first step is to obtain a high-quality crystal structure of our target, Protein Kinase CK2. The Protein Data Bank (PDB) is the definitive repository for these structures.

Protocol 2.1: Receptor Structure Preparation

  • Selection of PDB Entry: Access the RCSB PDB database. A search for "Protein Kinase CK2" or "Casein Kinase II" will yield numerous entries. For this guide, we select PDB ID: 5M40 , which represents human CK2 alpha in complex with a known inhibitor. The presence of a co-crystallized ligand is invaluable as it allows us to validate our docking protocol by re-docking the native ligand and calculating the Root Mean Square Deviation (RMSD). A low RMSD (< 2.0 Å) provides confidence in our chosen parameters.

  • Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro, MOE). The first action is to remove all non-essential molecules. This includes water molecules, co-solvents, and any ions not critical for structural integrity or catalytic activity. Water molecules, in particular, can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (i.e., "bridging" waters), which requires more advanced simulation setups.

  • Handling Missing Residues and Loops: Crystal structures are often incomplete. It is critical to identify and model any missing side chains or entire loops in the protein structure, particularly if they are near the binding site. Tools like Prime (Schrödinger) or Modeller can be used for this purpose.

  • Protonation and Charge Assignment: Proteins are dynamic entities whose ionization states are pH-dependent. At a physiological pH of ~7.4, certain residues (Asp, Glu, Lys, Arg, His) will be charged. It is essential to add hydrogens to the protein structure to reflect this. This is typically handled by dedicated modules in software packages which calculate the pKa of residues based on their local microenvironment.

  • Energy Minimization: A brief energy minimization of the prepared structure is performed. This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more stable, low-energy conformation of the receptor.

| Ligand Preparation: Structuring 5,7-difluoroquinoline-3-carboxylic acid

The ligand must also be converted into a three-dimensional structure with appropriate chemical properties before it can be docked.

Protocol 2.2: Ligand Structure Preparation

  • 2D to 3D Conversion: Start by drawing the 2D structure of 5,7-difluoroquinoline-3-carboxylic acid in a chemical drawing program (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into a 3D structure.

  • Ionization State: Similar to the receptor, the ligand's protonation state is critical. The carboxylic acid group on our ligand has a pKa of approximately 4-5. At physiological pH (7.4), it will be deprotonated (negatively charged). This ionization state must be correctly represented as it will dictate potential ionic interactions with the receptor.

  • Tautomers and Stereoisomers: Enumerate all possible tautomers and, if applicable, stereoisomers. While our specific ligand is achiral and has limited tautomeric possibilities, this is a critical step for many drug-like molecules.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94, OPLS3e). This process generates a low-energy, stable conformation of the molecule, which is the starting point for the docking simulation.

| The Core Experiment: Performing the Molecular Docking

With a prepared receptor and ligand, we can now define the search space and execute the docking calculation. The goal is to predict the most likely binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction.

| Defining the Binding Site and Grid Generation

We do not need to search the entire protein for the binding site. Based on our selected PDB structure (5M40), we know the location of the ATP-binding pocket.

Protocol 3.1: Grid Generation

  • Define the Box: A "grid box" is generated that encompasses the entire binding site. This box defines the search space for the docking algorithm. The size of the box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient and increases the chance of finding irrelevant binding poses. A common practice is to center the grid on the co-crystallized ligand from the PDB file.

  • Generate the Grid: The docking software (e.g., AutoDock Vina, Glide) then pre-calculates a grid of interaction potentials for various atom types (e.g., hydrogen bond donor, acceptor, hydrophobic) within this box. This grid-based approach dramatically speeds up the docking calculation by avoiding the need to recalculate these potentials for every new pose of the ligand.

| The Docking Workflow: A Conceptual Overview

The following diagram illustrates the logical flow of the entire molecular docking process, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Validation PDB Select PDB Structure (e.g., 5M40 for CK2) CleanPDB Clean Receptor (Remove Water, Ions) PDB->CleanPDB Protonate Add Hydrogens & Assign Charges (pH 7.4) CleanPDB->Protonate MinimizeR Receptor Energy Minimization Protonate->MinimizeR Grid Define Binding Site & Generate Docking Grid MinimizeR->Grid Ligand2D Draw Ligand (2D) 5,7-difluoroquinoline-3-carboxylic acid Ligand3D Generate 3D Structure & Correct Ionization State Ligand2D->Ligand3D MinimizeL Ligand Energy Minimization Ligand3D->MinimizeL MinimizeL->Grid Dock Execute Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Poses Generate Binding Poses & Scoring Function Dock->Poses Rank Rank Poses by Binding Energy (kcal/mol) Poses->Rank Visualize Visualize Top Poses & Key Interactions Rank->Visualize Report Synthesize Data & Generate Report Visualize->Report Validate Re-dock Native Ligand (Calculate RMSD) Validate->Report

Caption: The Molecular Docking Simulation Workflow.

| Running the Simulation

With the grid and prepared ligand, the docking software is executed. The algorithm will systematically sample thousands or millions of possible conformations and orientations (poses) of the ligand within the binding site. Each pose is evaluated by a "scoring function," which is a mathematical model that estimates the binding free energy (ΔG_bind). A more negative score typically indicates a more favorable binding interaction.

| From Data to Insight: Analysis and Interpretation

The output of a docking simulation is not a single answer, but a collection of potential binding poses ranked by their scores. The true scientific work lies in interpreting this data to derive meaningful hypotheses.

| Evaluating Docking Results

The primary quantitative output is the binding energy. This value provides an estimate of the binding affinity.

MetricDescriptionTypical Value (for active compounds)
Binding Energy Estimated free energy of binding (ΔG) in kcal/mol. More negative values indicate stronger predicted affinity.-7.0 to -12.0 kcal/mol
Ligand Efficiency (LE) Binding energy divided by the number of heavy (non-hydrogen) atoms. Normalizes for ligand size.> 0.3
RMSD (Validation) Root Mean Square Deviation between the docked pose of the native ligand and its crystal structure pose.< 2.0 Å

Note: These values are illustrative. The absolute value of the binding energy is less important than the relative ranking of different compounds or poses.

| The Primacy of Visual Inspection

A low binding energy score is meaningless without a plausible binding mode. The top-ranked poses must be visually inspected to ensure they make chemical sense.

Key Interactions to Look For:

  • Hydrogen Bonds: Are there hydrogen bonds between the ligand and key residues in the active site? For our ligand, the carboxylic acid is a prime hydrogen bond donor and acceptor.

  • Ionic Interactions: The negatively charged carboxylate can form a strong salt bridge with positively charged residues like Lysine (Lys) or Arginine (Arg) in the active site of CK2.

  • Hydrophobic Interactions: The quinoline ring system is aromatic and hydrophobic. It should ideally be situated in a pocket lined with hydrophobic residues (e.g., Val, Leu, Ile, Phe).

  • Pi-Stacking: The aromatic quinoline ring may engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His).

  • Halogen Bonds: The two fluorine atoms on the quinoline ring can participate in halogen bonding, a weaker but significant non-covalent interaction.

If the top-scoring pose shows the ligand floating in the middle of the pocket with no significant interactions, or if it has severe internal steric clashes, it should be discarded regardless of its score. The combination of a favorable score and a chemically sound set of interactions is what constitutes a credible prediction.

| Beyond Docking: Next Steps and Limitations

Molecular docking is a powerful hypothesis-generation tool, but it is not a perfect predictor of biological activity.

Validation and Advancement:

  • Molecular Dynamics (MD) Simulation: The top-ranked docking pose can be used as the starting point for a more computationally intensive MD simulation.[7] MD allows the entire protein-ligand complex to move and flex over time (nanoseconds to microseconds), providing a more realistic assessment of the stability of the predicted binding pose and the key interactions.

  • In-Vitro Validation: Ultimately, the computational predictions must be tested at the bench. This involves synthesizing 5,7-difluoroquinoline-3-carboxylic acid and testing its inhibitory activity against Protein Kinase CK2 in a biochemical assay to determine its IC50 value.[6]

It is crucial to acknowledge the limitations. Scoring functions are approximations and may not always rank the true binding pose as the top result. The use of a rigid receptor is also a significant simplification, as proteins are inherently flexible.

| Conclusion

This guide has outlined a scientifically rigorous and logically structured workflow for conducting a molecular docking simulation of 5,7-difluoroquinoline-3-carboxylic acid against Protein Kinase CK2. By grounding our study in the known activities of similar chemical scaffolds, we established a strong rationale for our target selection. We have detailed the critical, often overlooked, steps of receptor and ligand preparation that form the foundation of a reliable simulation. The core docking experiment was contextualized not as a black box, but as a systematic exploration of a defined chemical space. Finally, we emphasized that the true scientific value is realized in the critical analysis of the output, where quantitative scores are synthesized with qualitative, visual inspection of intermolecular interactions. This in-silico experiment generates a testable hypothesis, paving the way for further computational refinement with molecular dynamics and, most importantly, empirical validation through in-vitro biological testing.

| References

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Available at:

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Frontiers. Available at:

  • Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives. (n.d.). Benchchem. Available at:

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC. Available at:

  • QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. (n.d.). Arabian Journal of Chemistry. Available at:

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Available at: _

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. Available at:

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. Available at:

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents Med Chem. Available at:

  • A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. (2004). PubMed. Available at:

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis pathway for 5,7-difluoroquinoline-3-carboxylic acid

[label="Ethyl 4-chloro-5,7-difluoroquinoline\n- Workflow for the 5-step synthesis of 5,7-difluoroquinoline-3-carboxylic acid. Step-by-Step Experimental Protocols Step 1: Condensation to Form Anilinomethylenemalonate Mech...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Ethyl 4-chloro-5,7-difluoroquinoline\n-

Workflow for the 5-step synthesis of 5,7-difluoroquinoline-3-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Condensation to Form Anilinomethylenemalonate

Mechanistic Rationale: Diethyl ethoxymethylenemalonate (EMME) is highly electrophilic at the ethoxymethylene carbon. The nucleophilic amine of 3,5-difluoroaniline attacks this position, followed by the elimination of ethanol. Running the reaction neat at 120 °C continuously drives off the ethanol byproduct, pushing the equilibrium entirely to the product side.

  • Equip a round-bottom flask with a short-path distillation head to remove evolved ethanol.

  • Charge the flask with 3,5-difluoroaniline (1.0 eq) and EMME (1.1 eq).

  • Heat the neat mixture to 120 °C under a nitrogen atmosphere for 2 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the highly polar aniline spot indicates completion.

  • Cool the mixture to 60 °C and add hexanes while stirring vigorously.

  • Cool to 0 °C to induce crystallization. Filter the resulting solid, wash with cold hexanes, and dry under vacuum to yield diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate.

Step 2: Gould-Jacobs Thermal Cyclization

Mechanistic Rationale: The requires significant thermal energy to overcome the activation barrier for electrophilic aromatic substitution onto the deactivated, electron-poor difluorophenyl ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its boiling point (~258 °C) perfectly matches the required thermal threshold.

  • In a 3-neck flask equipped with a reflux condenser and internal thermometer, heat 10 volumes of Dowtherm A to 250 °C.

  • Carefully add the intermediate from Step 1 portion-wise to the hot solvent. Caution: Ethanol will evolve rapidly.

  • Maintain the temperature at 250 °C for 1 hour.

  • Self-Validation: The reaction is complete when ethanol evolution ceases.

  • Remove the heat source and allow the mixture to cool to 90 °C. Add 10 volumes of hexanes to precipitate the product.

  • Cool to room temperature, filter the precipitate, and wash extensively with hexanes to remove residual Dowtherm A. Dry to afford ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Deoxychlorination

Mechanistic Rationale: The 4-hydroxyquinoline core is highly stable and resistant to direct reduction. By treating it with phosphorus oxychloride (POCl₃), the tautomeric 4-oxo group is converted into a 4-chloro substituent, which acts as an excellent leaving group for the subsequent hydrogenolysis.

  • Suspend the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in neat POCl₃ (5.0 volumes).

  • Heat the mixture to reflux (105 °C) for 3 hours. The suspension will gradually become a homogeneous dark solution as the reaction proceeds.

  • Self-Validation: Quench a 10 µL aliquot in ice water and extract with EtOAc; TLC should show complete conversion to a less polar, UV-active spot.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Slowly pour the concentrated residue into vigorously stirred ice water (exothermic).

  • Neutralize to pH 7 with saturated aqueous NaHCO₃. Filter the resulting solid, wash with water, and dry to yield ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate.

Step 4: Reductive Dehalogenation

Mechanistic Rationale: Palladium on carbon (Pd/C) selectively inserts into the activated C4–Cl bond. Triethylamine (Et₃N) is strictly required as an acid scavenger; without it, the generated HCl would protonate the quinoline nitrogen, poisoning the palladium catalyst and halting the catalytic cycle.

  • Dissolve the chlorinated intermediate (1.0 eq) in absolute ethanol (10 volumes).

  • Add triethylamine (1.5 eq) and 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Stir the suspension vigorously under a hydrogen balloon (1 atm) at 25 °C for 4–6 hours.

  • Self-Validation: Monitor hydrogen uptake. Once uptake ceases, verify completion by LC-MS (absence of the chlorine isotope pattern).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate in vacuo. Partition the residue between EtOAc and water to remove triethylamine hydrochloride. Dry the organic layer over Na₂SO₄ and evaporate to yield ethyl 5,7-difluoroquinoline-3-carboxylate.

Step 5: Mild Saponification

Mechanistic Rationale: Harsh aqueous bases (like NaOH at reflux) risk triggering nucleophilic aromatic substitution (SₙAr) at the highly electrophilic C5 or C7 fluoro positions. Using Lithium hydroxide (LiOH) in a THF/water co-solvent system provides a mild, homogeneous environment that selectively hydrolyzes the ester without degrading the fluorinated aromatic ring[1].

  • Dissolve the ethyl 5,7-difluoroquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of THF and water (10 volumes total).

  • Add LiOH monohydrate (3.0 eq).

  • Stir the mixture at 50 °C for 12–24 hours.

  • Self-Validation: Monitor by TLC. The starting material will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Cool to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH 2–3 using 1M HCl.

  • The target product, 5,7-difluoroquinoline-3-carboxylic acid , will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization & Quality Control

To ensure the integrity of the final product, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆): Look for the highly deshielded singlet of the C2 proton (typically around δ 9.0–9.3 ppm), which confirms the intact quinoline core. The C4 proton will appear as a distinct singlet or doublet (due to long-range fluorine coupling) around δ 8.8 ppm. The absence of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms successful saponification.

  • ¹⁹F NMR (DMSO-d₆): Two distinct fluorine signals should be observed, confirming that no SₙAr degradation occurred during hydrolysis.

  • LC-MS: The mass spectrum in negative ESI mode should display the [M-H]⁻ ion corresponding to the exact mass of 5,7-difluoroquinoline-3-carboxylic acid (Exact Mass: 209.03).

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent Molecules (MDPI) URL:[Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids Antibiotics (PMC) URL:[Link]

Sources

Application

5,7-difluoroquinoline-3-carboxylic acid HPLC method development protocol

Application Note: Reversed-Phase HPLC Method Development and Validation Protocol for 5,7-Difluoroquinoline-3-Carboxylic Acid Executive Summary 5,7-difluoroquinoline-3-carboxylic acid is a highly functionalized, electron-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC Method Development and Validation Protocol for 5,7-Difluoroquinoline-3-Carboxylic Acid

Executive Summary

5,7-difluoroquinoline-3-carboxylic acid is a highly functionalized, electron-deficient intermediate crucial for the synthesis of advanced fluoroquinolone antibiotics. Accurate quantification and purity profiling of this intermediate are paramount to prevent downstream impurity propagation in Active Pharmaceutical Ingredients (APIs). This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging a Quality by Design (QbD) framework[1], this guide explains the physicochemical causality behind column selection, mobile phase pH optimization, and system suitability, ensuring reproducible analytical performance.

Physicochemical Profiling & Chromatographic Rationale

To develop an authoritative and reliable method, the chromatographic strategy must be dictated by the analyte's intrinsic molecular behavior:

  • Acid-Base Chemistry & Ionization : The molecule features a carboxylic acid moiety at position 3 (pKa 3.0) and a weakly basic quinoline nitrogen. The highly electronegative fluorine atoms at C5 and C7 withdraw electron density from the quinoline core, significantly suppressing the basicity of the nitrogen compared to non-fluorinated analogs.

  • The Causality of pH Selection : At a neutral pH, the carboxylic acid is ionized into a highly polar carboxylate ( COO− ), which leads to poor retention on hydrophobic stationary phases and peak splitting. By buffering the mobile phase to an acidic pH of 3.0, the carboxylic acid is fully protonated (neutralized), maximizing hydrophobic retention. Concurrently, the acidic environment protonates residual silanols on the silica matrix, preventing secondary ion-exchange interactions with the quinoline nitrogen that typically cause severe peak tailing[2].

  • Stationary Phase Selection : A heavily end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) provides the necessary hydrophobic surface area for optimal retention[3]. Alternatively, an RP-Amide phase can be deployed to offer orthogonal selectivity and superior peak symmetries via hydrogen-bonding mechanisms, which has proven highly effective for quinolone derivatives[4].

pH_Causality Start Select Mobile Phase pH pH_High pH > 5.0 (Neutral/Basic) Start->pH_High pH_Low pH 2.5 - 3.0 (Acidic) Start->pH_Low Ion_High COOH ionized to COO- (High Polarity) pH_High->Ion_High Silanol_High Silanols ionized (SiO-) Strong secondary interactions pH_High->Silanol_High Ion_Low COOH fully protonated (Neutral, Hydrophobic) pH_Low->Ion_Low Silanol_Low Silanols protonated (SiOH) Suppressed interactions pH_Low->Silanol_Low Result_High Poor Retention & Severe Peak Tailing Ion_High->Result_High Result_Low Optimal Retention & Sharp, Symmetrical Peaks Ion_Low->Result_Low Silanol_High->Result_High Silanol_Low->Result_Low

Mechanistic causality of mobile phase pH on analyte ionization and chromatographic peak shape.

Quality by Design (QbD) Workflow

Modern method development eschews trial-and-error in favor of QbD. By systematically varying Critical Method Parameters (CMPs) such as organic modifier ratio and buffer pH, we establish a "Design Space." Operating within this multidimensional region guarantees that Critical Quality Attributes (CQAs)—such as resolution ( Rs​>2.0 ) and tailing factor ( T≤1.5 )—remain robust against day-to-day laboratory fluctuations[1].

QbD_Workflow Target Define Analytical Target Profile (Quantify 5,7-diF-QA) Risk Risk Assessment (Identify CMPs: pH, %Org, Temp) Target->Risk DoE Design of Experiments (DoE) (Screening & Optimization) Risk->DoE DesignSpace Establish Design Space (Robust Operational Region) DoE->DesignSpace Control Control Strategy & System Suitability DesignSpace->Control Validation ICH Q2(R1) Validation (Self-Validating Protocol) Control->Validation

QbD-driven HPLC method development workflow for robust analytical profiling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. The analytical run must automatically abort or be flagged if the System Suitability Testing (SST) criteria are not met prior to sample injection.

Optimized Chromatographic Conditions

The following parameters have been optimized for the conjugated quinoline system, utilizing an isocratic elution profile that has proven highly stable for fluoroquinolone derivatives[3].

ParameterSpecification / ConditionRationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates and hydrophobic retention[3].
Mobile Phase A 10 mM Phosphate buffer (pH 3.0 ± 0.05)Protonates the carboxylic acid; suppresses silanol ionization[2].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks.
Elution Mode Isocratic, 70% A : 30% B (v/v)Ensures baseline stability and reproducible retention times[1].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Detection (UV/PDA) 280 nmAligns with the π→π∗ transition of the quinoline ring[2].
Column Temperature 35°CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading and minimizes injection band broadening.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water.

  • Adjust the pH precisely to 3.0 using dilute orthophosphoric acid (10% v/v) under continuous stirring.

  • Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PVDF) and degas via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • Diluent : Prepare a mixture of Mobile Phase A and Acetonitrile (50:50, v/v). Note: Matching the sample diluent closely to the mobile phase prevents baseline disturbances and peak distortion at the solvent front.

  • Stock Solution : Accurately weigh 10.0 mg of 5,7-difluoroquinoline-3-carboxylic acid reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and make up to volume (100 µg/mL).

  • Working Standard : Dilute 10.0 mL of the stock solution into a 50 mL volumetric flask with diluent to yield a final working concentration of 20 µg/mL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Inject the working standard (20 µg/mL) six consecutive times. Proceed with sample analysis only if the system meets the following stringent criteria:

  • Retention Time Precision : %RSD 1.0%

  • Peak Area Precision : %RSD 2.0%

  • Tailing Factor ( T ) : 1.5 (Calculated at 5% peak height)

  • Theoretical Plates ( N ) : 5,000

Analytical Validation Framework (ICH Q2(R1))

To ensure ultimate trustworthiness and compliance with regulatory standards, the method must undergo rigorous validation across the following parameters:

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank diluent and known synthesis impurities. Perform photodiode array (PDA) peak purity analysis.No interfering peaks at the retention time of the main analyte. Peak purity angle < Purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (10 to 30 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response[2].
Accuracy (Recovery) Spike known amounts of standard into a synthetic matrix at 50%, 100%, and 150% levels in triplicate.Mean recovery must fall between 98.0% and 102.0%[2].
Precision (Repeatability) Analyze six independent sample preparations at the 100% concentration level on the same day.%RSD of the assay results 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), pH ( ± 0.2 units), and column temperature ( ± 5°C).SST criteria must still be met. Assay %RSD 2.0% under all altered conditions.

References

  • Shrinivas, S. and Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing (SCIRP). URL:[Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. URL:[Link]

  • Kokot, Z. et al. (2005). Validation of HPLC method for determination of six fluoroquinolones: cinoxacin, ciprofloxacin, enoxacin, lomefloxacin, norfloxacin and ofloxacin. ResearchGate. URL:[Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. IJPSR. URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 5,7-Difluoroquinoline-3-carboxylic Acid in DMSO for Cell Culture

Introduction: The Scientific Context Quinoline-3-carboxylic acids represent a class of heterocyclic compounds with significant interest in drug discovery and chemical biology. Their rigid scaffold serves as a versatile t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context

Quinoline-3-carboxylic acids represent a class of heterocyclic compounds with significant interest in drug discovery and chemical biology. Their rigid scaffold serves as a versatile template for developing targeted therapeutic agents. Specifically, derivatives of this core structure have been identified as potent inhibitors of critical cellular enzymes such as dihydroorotate dehydrogenase (DHODH) and protein kinase CK2, leading to antiproliferative effects in various cancer cell lines.[1][2] The strategic placement of fluorine atoms, as in 5,7-difluoroquinoline-3-carboxylic acid, is a common medicinal chemistry approach to enhance metabolic stability and binding affinity, potentially increasing the compound's potency and cellular activity.

However, the utility of these compounds in cell-based assays is often hampered by their physicochemical properties. Carboxylic acid moieties are typically ionized at physiological pH, which can limit their passive diffusion across the lipophilic cell membrane.[3][4] This inherent challenge necessitates a carefully designed solubilization strategy to ensure reproducible and accurate experimental outcomes. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent widely employed in cell culture to dissolve hydrophobic or poorly water-soluble compounds for in vitro studies.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 5,7-difluoroquinoline-3-carboxylic acid in DMSO. It outlines detailed protocols for the preparation of high-concentration stock solutions, best practices for their application in cell culture, and critical considerations for maintaining experimental integrity.

Physicochemical Properties and Safety Considerations

Before handling 5,7-difluoroquinoline-3-carboxylic acid, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this exact compound is not universally available, data from structurally related isomers, such as 5,8-difluoroquinoline-3-carboxylic acid, provide valuable safety insights.

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle the solid compound and concentrated DMSO stock solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Use compatible chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact is made.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

The workflow for safely preparing a DMSO stock solution is outlined below.

cluster_prep Preparation Phase cluster_dissolution Dissolution Phase Consult_SDS Consult Compound-Specific Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Don_PPE Work_in_Hood Work Inside a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Compound Accurately Weigh Solid Compound Work_in_Hood->Weigh_Compound Add_DMSO Add Anhydrous/Sterile DMSO to Vial Weigh_Compound->Add_DMSO Facilitate_Dissolution Vortex/Sonicate Until Fully Dissolved Add_DMSO->Facilitate_Dissolution

Caption: Workflow for Safe Handling and Dissolution.

Protocol 1: Preparation of a High-Concentration Stock Solution

The primary objective is to create a concentrated stock solution in 100% DMSO, which can then be serially diluted into the aqueous cell culture medium. This approach minimizes the final concentration of DMSO in the culture, thereby reducing solvent-induced cytotoxicity.

Materials:

  • 5,7-difluoroquinoline-3-carboxylic acid (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Methodology:

  • Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). The choice depends on the target final concentration in your assay and the compound's solubility limit in DMSO. It is advisable to prepare the highest concentration stock possible to minimize the volume added to the cell culture medium.

  • Calculation: Calculate the mass of the compound needed.

    • Molecular Weight of 5,7-difluoroquinoline-3-carboxylic acid: To be obtained from the supplier's documentation. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 211.14 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol ) / 1000

    • Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 211.14 g/mol = 2.11 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound using an analytical balance. Transfer the powder directly into a sterile amber vial. The use of an amber vial is recommended to protect the compound from light, preventing potential photodegradation.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial using a calibrated micropipette.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If the compound does not fully dissolve, the following steps can be taken:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

    • Sonication: Place the vial in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break apart solute aggregates.

  • Sterilization (Optional): For most applications, dissolving in 100% sterile DMSO is sufficient, as the solvent itself is hostile to microbial growth. If absolute sterility is required, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE or nylon). Be aware that this may lead to some loss of the compound due to adsorption to the filter membrane.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.

Protocol 2: Application in Cell Culture

This protocol details the steps for diluting the DMSO stock solution into your cell culture medium for treating cells.

Key Principle: Minimizing DMSO Cytotoxicity

DMSO can be toxic to cells in a concentration- and time-dependent manner.[6][7] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant effects on viability or proliferation, but it is crucial to keep this concentration as low as possible, ideally ≤0.1%.[6] A vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration) is mandatory in all experiments to differentiate between compound-specific effects and solvent-induced artifacts.

DMSO Concentration (v/v)General Cellular EffectRecommendation
> 1.0%Significant cytotoxicity and growth inhibition observed in many cell lines.[8][9]Avoid for most applications.
0.5% - 1.0%May induce cellular stress, differentiation, or off-target effects.Use with caution; requires rigorous vehicle controls.
0.1% - 0.5% Generally considered safe for most cell lines with minimal cytotoxicity. [6]Recommended range for most cell-based assays.
< 0.1%Negligible effect on most cell lines.Ideal, achievable with a highly concentrated stock solution.

Methodology:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the concentrated DMSO stock solution at room temperature.

  • Serial Dilution: Prepare intermediate dilutions of your stock solution in fresh, pre-warmed (37°C) complete cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly (e.g., by pipetting up and down or gentle vortexing). Adding the aqueous medium to the concentrated DMSO can cause the compound to precipitate, a phenomenon known as "DMSO shock".

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as used for the highest concentration of the test compound. For instance, if your highest compound concentration requires a 1:1000 dilution of the stock (resulting in 0.1% DMSO), your vehicle control should contain 0.1% DMSO.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentrations of 5,7-difluoroquinoline-3-carboxylic acid or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration. Following incubation, proceed with your planned downstream analysis (e.g., cell viability assays, western blotting, qPCR).

Stock_Sol Thaw Aliquot of Concentrated DMSO Stock Dilution Add Stock to Medium (Not Vice-Versa) & Mix Well Stock_Sol->Dilution Prewarm_Medium Pre-warm Complete Cell Culture Medium to 37°C Prewarm_Medium->Dilution Add_Treatment Add Working Solutions and Vehicle Control to Cells Dilution->Add_Treatment Vehicle_Control Prepare Vehicle Control (Medium + DMSO) Vehicle_Control->Add_Treatment Cell_Plate Plate of Cultured Cells Cell_Plate->Add_Treatment Incubate Incubate for Experimental Duration Add_Treatment->Incubate Analyze Perform Downstream Analysis Incubate->Analyze

Caption: Experimental Workflow for Cell Treatment.

Troubleshooting and Expert Insights

  • Compound Precipitation in Culture Medium: Quinolone carboxylic acids can have limited aqueous solubility. If you observe precipitation (cloudiness or visible particles) upon dilution in the culture medium, consider the following:

    • Lower the Final Concentration: Your desired concentration may exceed the compound's kinetic solubility limit in the aqueous buffer.

    • Increase Final DMSO Concentration: If your experiment allows, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25%) might help, but always stay within the non-toxic range for your specific cell line.

    • Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. Ensure you are diluting into complete medium.

  • Variability Between Experiments: To ensure reproducibility, always use the same batch of DMSO and compound. Prepare fresh working solutions for each experiment from a frozen stock aliquot; do not store diluted solutions in aqueous media.

  • Cell Line Specificity: The tolerance to DMSO can vary significantly between different cell lines.[7][8] It is best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine its toxicity profile before initiating experiments with your compound.

Conclusion

The successful use of 5,7-difluoroquinoline-3-carboxylic acid in cell culture hinges on a robust and reproducible solubilization protocol. By preparing a high-concentration stock solution in DMSO and carefully managing its final concentration in the cell culture medium, researchers can effectively deliver this and other poorly soluble quinoline derivatives to cells. Adherence to safety protocols, inclusion of appropriate vehicle controls, and an empirical understanding of the compound's behavior in aqueous solutions are paramount for generating high-quality, reliable data in drug discovery and cell biology research.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. National Center for Biotechnology Information. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. Biomedical Research and Therapy. [Link]

  • CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. ResearchGate. [Link]

  • 5,8-difluoroquinoline-3-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents.
  • Fast Release of Carboxylic Acid inside Cells - PubMed. National Center for Biotechnology Information. [Link]

  • Fast Release of Carboxylic Acid inside Cells. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Dimethyl Sulfoxide. MP Biomedicals. [Link]

Sources

Application

Application Note: 5,7-Difluoroquinoline-3-carboxylic Acid as a Core Scaffold in Advanced Fluoroquinolone Synthesis

Introduction & Strategic Rationale The continuous evolution of antimicrobial resistance necessitates the development of highly functionalized fluoroquinolone scaffolds. The 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The continuous evolution of antimicrobial resistance necessitates the development of highly functionalized fluoroquinolone scaffolds. The 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core serves as a highly versatile precursor in the synthesis of next-generation fluoroquinolones and endochin-like quinolones (ELQs).

The strategic retention of a fluorine atom at the C-5 position in the final Active Pharmaceutical Ingredient (API) profoundly influences its physicochemical properties. It modulates lipophilicity, enhances metabolic stability against oxidative degradation, and critically alters binding affinities within target sites, such as the cytochrome bc1 complex of Plasmodium falciparum[1]. Concurrently, the C-7 fluorine acts as a highly activated leaving group, enabling the late-stage introduction of diverse amine side chains (e.g., piperazines, pyrrolidines) to yield targeted therapeutics and broad-spectrum antibacterials[2].

Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The functionalization of the 5,7-difluoroquinolone core relies on a regioselective SNAr reaction. Understanding the electronic and steric causality behind this transformation is critical for process optimization and scale-up.

  • Electronic Activation: Both the C-5 and C-7 positions are activated toward nucleophilic attack by the electron-withdrawing 4-oxo group. However, the C-7 position experiences superior dual activation from both the para-carbonyl (C-4) and the ortho-nitrogen (N-1). The resulting Meisenheimer transition state at C-7 is highly stabilized by charge delocalization onto these electronegative heteroatoms[3].

  • Steric Differentiation: The C-5 position suffers from severe steric hindrance imparted by the adjacent 4-oxo group. This creates a high activation energy barrier for the approach of bulky secondary amines, effectively directing nucleophilic attack almost exclusively to the C-7 position.

  • Solvent & Base Causality: Polar aprotic solvents are mandated to stabilize the highly polar Meisenheimer complex without excessively solvating the nucleophilic amine. N,N-Diisopropylethylamine (DIPEA) is selected as the optimal base; its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the hydrofluoric acid (HF) byproduct, driving the reaction forward and preventing precursor degradation.

Experimental Methodology: Regioselective C-7 Amination

This self-validating protocol describes the regioselective SNAr of an N-alkylated 5,7-difluoroquinolone precursor with a secondary amine.

Materials:

  • 1-Cyclopropyl-5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

  • Secondary Amine (e.g., 2-methylpiperazine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous, 10 mL/g of precursor)

Step-by-Step Protocol:

  • Reaction Assembly: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 5,7-difluoroquinolone precursor in anhydrous NMP.

  • Base and Nucleophile Addition: Add DIPEA (2.5 eq) to the suspension, followed by the secondary amine (1.2 eq).

    • Causality: Adding the non-nucleophilic base first neutralizes any trace acidic impurities in the solvent/precursor and ensures the amine remains in its active, unprotonated nucleophilic state.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere. Maintain heating with continuous stirring for 8 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the precursor peak area is <1%.

    • Self-Validation Check: The appearance of a single major product mass corresponding to [M + Amine - F] confirms successful SNAr. If a secondary peak of the identical mass appears, it indicates C-5 substitution. Under these optimized conditions, the C-5 isomer should represent <2% of the total ion current.

  • Quenching and Precipitation: Cool the mixture to room temperature. Slowly pour the mixture into rapidly stirring ice-cold water (30 mL/g of NMP). Adjust the pH to 7.0–7.2 using 1M HCl.

    • Causality: Adjusting to neutral pH ensures the fluoroquinolone product is in its zwitterionic form, which minimizes aqueous solubility and maximizes precipitation yield.

  • Isolation: Filter the resulting solid under vacuum, wash sequentially with water (to remove NMP/salts) and cold ethanol (to remove organic impurities), and dry under high vacuum at 50 °C to afford the pure 5-fluoro-7-amino-quinolone derivative.

Quantitative Data: SNAr Condition Optimization

The following table summarizes the optimization of reaction parameters to maximize C-7 regioselectivity and overall conversion.

SolventBaseTemperature (°C)Time (h)Conversion (%)Regioselectivity (C7:C5)
DMFK₂CO₃80128592 : 8
NMP DIPEA 90 8 >98 98 : 2
DMSOTriethylamine10069595 : 5
AcetonitrileDIPEA80246090 : 10

Table 1: Optimization data demonstrating the superiority of the NMP/DIPEA system for regioselective C-7 amination.

Mechanistic Workflow Visualization

G Start 1-Alkyl-5,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (Precursor) Reaction SNAr Reaction Conditions Solvent: NMP Base: DIPEA Temp: 90 °C Start->Reaction Amine Secondary Amine Nucleophile (e.g., Piperazine) Amine->Reaction Meisenheimer Meisenheimer Complex (Negative charge stabilized by C4=O & N1) Reaction->Meisenheimer Regioselective Attack at C-7 Byproduct C-5 Aminated Isomer (Sterically Hindered / Trace) Reaction->Byproduct Attack at C-5 Product 5-Fluoro-7-amino-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid (Target API) Meisenheimer->Product Fluoride Elimination (-HF)

Figure 1: Workflow and mechanistic pathway for the regioselective SNAr of 5,7-difluoroquinolones.

References

  • Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - ASM Journals. 1

  • Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis - ACS Publications. 2

  • Organofluorine chemistry: promising growth areas and challenges - Academia.edu. 3

Sources

Method

Application Note: Advanced Catalytic Strategies for the High-Yield Synthesis of 5,7-Difluoroquinoline-3-Carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5,7-Difluoroquinoline-3-carboxylic acid (and its 4-oxo-1,4-dihydroquinoline tautomer) Application: Core intermediate for fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5,7-Difluoroquinoline-3-carboxylic acid (and its 4-oxo-1,4-dihydroquinoline tautomer) Application: Core intermediate for fluoroquinolone antibiotics and HIV-1 integrase inhibitors

Strategic Overview & Mechanistic Causality

5,7-Difluoroquinoline-3-carboxylic acid is a highly privileged pharmacophore in medicinal chemistry[1]. The synthesis of this fluorinated aza-heterocycle presents unique thermodynamic challenges. The electron-withdrawing nature of the fluorine atoms at the 5- and 7-positions deactivates the aromatic ring, making electrophilic ring closure difficult and prone to low yields if reaction conditions are not strictly controlled.

Historically, the synthesis relies on the Gould-Jacobs reaction , a three-step sequence involving the condensation of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature electrocyclic ring closure, and basic ester hydrolysis[2]. To achieve high yields, researchers must manipulate the activation energy of the cyclization step using specific catalytic or thermal strategies.

Thermal "Catalysis" (The Classical Approach)

In the absence of a chemical catalyst, the reaction requires massive thermal activation. By utilizing diphenyl ether (Dowtherm A) as a high-boiling solvent at 250 °C, the system provides the kinetic energy necessary to overcome the aromatic resonance stabilization of the difluoroaniline ring[2]. This forces the electrophilic attack of the malonate carbonyl onto the ortho-carbon.

Lewis Acid Catalysis

To mitigate the thermal degradation and decarboxylation that often occur at 250 °C, Lewis acids (e.g., ZnCl2​ , POCl3​ , or BF3​ ) can be introduced[3]. The Lewis acid coordinates directly with the carbonyl oxygen of the malonate group, significantly increasing the electrophilicity of the adjacent carbon. This lowers the activation energy barrier, allowing cyclization to proceed at much milder temperatures (150–180 °C), thereby preserving the integrity of the fluorinated core and improving overall yield[3].

Palladium-Catalyzed Carbonylative Heterocyclization

A modern, highly efficient alternative bypasses the Gould-Jacobs intermediate entirely. Utilizing a Palladium(0) catalyst (e.g., Pd(OAc)2​ with a phosphine ligand), an ortho-halo-difluoroaniline undergoes oxidative addition, followed by the insertion of carbon monoxide (CO), and subsequent reductive elimination to form the quinolone core[1]. This method operates at mild temperatures (70–100 °C) and offers exceptional regiocontrol[4].

Quantitative Method Comparison

The following table summarizes the operational metrics of the three primary catalytic/activation strategies for synthesizing the target compound.

Synthesis StrategyCatalyst / ActivatorOperating Temp (°C)RegioselectivityTypical Yield (%)Primary Limitation
Classical Gould-Jacobs Thermal (Diphenyl ether)240 – 260 °CModerate45 – 55%High thermal degradation[2]
Lewis Acid-Accelerated ZnCl2​ or BF3​ 150 – 180 °CHigh70 – 85%Requires anhydrous conditions[3]
Pd-Carbonylation Pd(OAc)2​ / dppp70 – 100 °CExcellent80 – 92%Requires CO gas handling[4]

Logical Workflows and Mechanisms

Workflow A 3,5-Difluoroaniline + EMME B Condensation (120 °C) - EtOH Byproduct A->B C Enamine Intermediate B->C TLC Validation D1 Thermal Cyclization (Dowtherm A, 250 °C) C->D1 Classical Route D2 Lewis Acid Catalysis (ZnCl2, 150 °C) C->D2 Optimized Route E Ethyl 5,7-difluoro-4-oxo-quinoline-3-carboxylate D1->E Precipitation D2->E Precipitation F Alkaline Hydrolysis (NaOH, Reflux) E->F G 5,7-Difluoroquinoline-3-carboxylic acid F->G Acidification (HCl)

Caption: Synthetic workflow for 5,7-difluoroquinoline-3-carboxylic acid via Gould-Jacobs methodologies.

PdCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA o-haloaniline CO CO Insertion OA->CO CO Gas RE Reductive Elimination CO->RE Base RE->Pd0 Quinolone Product

Caption: Mechanism of Palladium-catalyzed carbonylative heterocyclization for quinolone synthesis.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Accelerated Gould-Jacobs Synthesis

This protocol utilizes ZnCl2​ to lower the cyclization temperature, preventing the thermal degradation of the difluoro-aromatic system[3].

Step 1: Condensation

  • Combine 3,5-difluoroaniline (10.0 g, 77.5 mmol) and diethyl ethoxymethylenemalonate (EMME) (17.6 g, 81.4 mmol) in a round-bottom flask.

  • Heat the neat mixture to 120 °C for 2 hours under a short-path distillation setup.

    • Causality: Heating drives off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the enamine intermediate.

    • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly UV-active aniline spot indicates reaction completion.

Step 2: Lewis Acid Cyclization

  • Dissolve the crude enamine in 50 mL of diphenyl ether.

  • Add anhydrous ZnCl2​ (5.3 g, 38.8 mmol, 0.5 equiv).

  • Heat the mixture to 160 °C for 4 hours.

    • Causality: ZnCl2​ coordinates with the malonate carbonyl, increasing its electrophilicity and allowing ring closure at 160 °C instead of the standard 250 °C[3].

    • In-Process Validation: The solution will darken significantly. Upon cooling to room temperature and adding 100 mL of hexanes, the intermediate ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate will crash out as a dense precipitate. Filter and wash with cold hexanes to remove the diphenyl ether.

Step 3: Hydrolysis

  • Suspend the isolated ester in 100 mL of 10% aqueous NaOH. Reflux for 2 hours.

    • Causality: Base-catalyzed ester hydrolysis yields the highly soluble sodium carboxylate salt.

    • In-Process Validation: The opaque suspension will transition into a completely clear, homogenous solution as the ester hydrolyzes into the soluble salt.

  • Cool the solution to 0 °C and slowly acidify with 6M HCl to pH 2.

    • Causality: Protonation of the carboxylate forms the free acid, which is highly insoluble in aqueous media due to strong intermolecular hydrogen bonding.

    • In-Process Validation: Massive precipitation of a white/off-white solid occurs immediately upon reaching pH < 4. Filter, wash with cold water, and dry under vacuum to yield 5,7-difluoroquinoline-3-carboxylic acid.

Protocol B: Palladium-Catalyzed Carbonylative Heterocyclization

This protocol is ideal for late-stage functionalization or when avoiding high-temperature solvents is strictly required[1].

Step 1: Reaction Setup

  • In a high-pressure reactor, combine 2-bromo-3,5-difluoroaniline (5.0 g, 24.0 mmol), Pd(OAc)2​ (270 mg, 5 mol%), dppp (990 mg, 10 mol%), and DBU (7.3 g, 48.0 mmol) in 40 mL of anhydrous DMF.

    • Causality: Pd(OAc)2​ is reduced in situ to the active Pd(0) species. The bidentate ligand (dppp) stabilizes the Pd intermediate and enforces the cis-geometry required for the final reductive elimination[1]. DBU acts as a non-nucleophilic base to scavenge the generated HBr.

Step 2: Carbonylation

  • Purge the reactor with inert gas, then pressurize with CO gas to 5 bar (Alternatively, an ex situ CO generator using oxalyl chloride can be utilized[4]).

  • Heat the sealed vessel to 90 °C for 12 hours.

    • Causality: CO inserts into the Pd-Aryl bond. The adjacent free amine then attacks the acyl-palladium intermediate, driving the heterocyclization[1].

    • In-Process Validation: A steady pressure drop in the reactor gauge indicates active CO consumption.

Step 3: Workup

  • Cool the reactor and safely vent excess CO.

  • Filter the mixture through a pad of Celite to remove the precipitated "Pd black" (inactive catalyst).

  • Dilute the filtrate with water and acidify with 2M HCl to precipitate the final 5,7-difluoroquinoline-3-carboxylic acid.

Sources

Application

Application Note: Advanced C-3 Functionalization Workflows for 5,7-Difluoroquinoline-3-Carboxylic Acid

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically, the C-3 carboxylic acid moiety has been considered essential for the antibacterial efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically, the C-3 carboxylic acid moiety has been considered essential for the antibacterial efficacy of fluoroquinolones due to its role in binding DNA gyrase and topoisomerase IV[1]. However, as drug discovery pivots this scaffold toward novel oncology, antiviral, and central nervous system (CNS) indications, masking, modifying, or entirely replacing the C-3 carboxylic acid has become a critical optimization strategy.

The specific substrate 5,7-difluoroquinoline-3-carboxylic acid presents unique physicochemical properties[2]. The fluorine atoms at the C-5 and C-7 positions are highly electron-withdrawing, which lowers the pKa of the quinoline nitrogen, increases the overall lipophilicity of the molecule, and alters the electronic density of the C-3 carboxylate. This application note details two field-proven, self-validating methodologies for functionalizing the C-3 position: Palladium/Silver-Cocatalyzed Decarboxylative Cross-Coupling and HATU-Mediated Amidation .

Workflow 1: Palladium-Catalyzed Decarboxylative Cross-Coupling

Causality of Experimental Choices

Direct C-H arylation at the C-3 position of quinolines is notoriously difficult due to poor regioselectivity and the electron-deficient nature of the ring. Decarboxylative cross-coupling circumvents this by utilizing the naturally abundant C-3 carboxylic acid as a "traceless" directing and coupling group[3].

The choice of a bimetallic Pd/Ag system is highly deliberate. The silver co-catalyst (Ag₂CO₃) is fundamentally causal to the reaction's initiation: it facilitates the thermal extrusion of CO₂ to form a transient, highly reactive C-3 organosilver intermediate. This intermediate subsequently undergoes transmetalation with the Palladium(II) catalyst, which has oxidatively added to an aryl halide, ultimately yielding the C-C coupled product via reductive elimination[4].

Figure 1: Mechanistic pathway for Ag/Pd-cocatalyzed decarboxylative C-3 cross-coupling.

Self-Validating Protocol: C-3 Arylation

Reagents: 5,7-difluoroquinoline-3-carboxylic acid (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv), PPh₃ (10 mol%), anhydrous DMF/Toluene (1:1 v/v).

  • System Purging: Charge a Schlenk tube with the quinoline substrate, Pd(OAc)₂, Ag₂CO₃, and PPh₃. Evacuate and backfill with dry N₂ (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Reagent Addition: Add the Aryl Iodide and degassed DMF/Toluene mixture via syringe.

  • Thermal Activation: Heat the sealed tube to 120 °C for 14 hours.

  • In-Process Control (IPC) & Validation:

    • Physical Validation: The reaction will generate CO₂ gas. A slight pressure buildup indicates active decarboxylation.

    • Analytical Validation: Aliquot 10 µL, dilute in MeCN, and run LC-MS. The system is validated when the starting mass ( [M+H]+ = 210.1) is completely replaced by the [M−44+Aryl]+ mass peak, confirming successful CO₂ extrusion and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate and purify via silica gel chromatography.

Workflow 2: Direct Amidation via Uronium Activation

Causality of Experimental Choices

Converting the C-3 carboxylic acid to an amide eliminates the zwitterionic behavior typical of quinolones, dramatically improving cellular permeability for intracellular targets. However, the electron-withdrawing 5,7-difluoro motif reduces the nucleophilicity of the carboxylate, making standard carbodiimide coupling (e.g., EDC/NHS) sluggish and low-yielding.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group provides a neighboring-group effect, accelerating the nucleophilic attack of the incoming amine.

Figure 2: HATU-mediated amidation workflow for C-3 functionalization.

Self-Validating Protocol: C-3 Amidation

Reagents: 5,7-difluoroquinoline-3-carboxylic acid (1.0 equiv), Primary/Secondary Amine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), anhydrous DMF.

  • Pre-Activation: Dissolve the quinoline substrate in anhydrous DMF (0.2 M). Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will typically transition from colorless to a pale yellow, indicating the formation of the OAt active ester.

  • Amine Coupling: Add the desired amine dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC) & Validation:

    • TLC Validation: Spot the reaction mixture against the starting material on silica TLC (Eluent: 5% MeOH in DCM). The starting carboxylic acid will streak near the baseline ( Rf​≈0.1 ). A successful reaction is validated by the complete disappearance of the baseline spot and the appearance of a tight, higher-running spot ( Rf​≈0.5−0.7 ) corresponding to the amide.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 5,7-difluoroquinoline-3-carboxylic acid across different methodologies, providing a benchmark for experimental success.

Functionalization TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Primary Analytical Marker (Validation)
Decarboxylative Arylation Pd(OAc)₂, Ag₂CO₃, Ar-I12012–1665–85LC-MS: [M−44+Aryl]+
Amidation (Primary Amine) HATU, DIPEA, DMF252–485–95TLC: Shift from baseline to Rf​ 0.6
Amidation (Secondary Amine) HATU, DIPEA, DMF254–675–88LC-MS: [M−OH+NR2​]+
Esterification (Control) Alkyl-I, K₂CO₃, DMF604–690–98NMR: Loss of broad -COOH peak (~11 ppm)

Sources

Technical Notes & Optimization

Troubleshooting

reducing halogenated impurities in 5,7-difluoroquinoline-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the complex chemical dynamics involved in the synthesis of 5,7-difluoroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the complex chemical dynamics involved in the synthesis of 5,7-difluoroquinoline-3-carboxylic acid (often existing as its 4-oxo-1,4-dihydroquinoline tautomer).

Halogenated impurities in this workflow are notoriously difficult to clear because their physicochemical properties (pKa, solubility, and polarity) closely mirror the target molecule. To achieve >99.5% purity, we must shift our strategy from downstream clearance to upstream prevention, treating the entire synthetic route as an interconnected, self-validating system.

Pathway Visualization: The Origin of Halogenated Impurities

To troubleshoot effectively, we must first map how early-stage inefficiencies propagate into late-stage critical impurities.

G TCB 1,3,5-Trichlorobenzene (Starting Material) Halex Halex Reaction (KF, PTC) Target: Complete F-exchange TCB->Halex CDFB 1-Chloro-3,5-difluorobenzene (Desired Intermediate) Halex->CDFB Complete Exchange TCFB 1,3-Dichloro-5-fluorobenzene (Halogen Impurity) Halex->TCFB Incomplete Exchange Ammonolysis Ammonolysis (NH3, Cu cat.) CDFB->Ammonolysis TCFB->Ammonolysis DFA 3,5-Difluoroaniline (Precursor) Ammonolysis->DFA CFA 3-Chloro-5-fluoroaniline (Propagated Impurity) Ammonolysis->CFA GJ Gould-Jacobs Cyclization (EMME, 250°C) DFA->GJ CFA->GJ Target 5,7-Difluoroquinoline-3-carboxylic acid (Target API Intermediate) GJ->Target Impurity 7-Chloro-5-fluoroquinoline-3-carboxylic acid (Final Halogenated Impurity) GJ->Impurity

Fig 1: Impurity propagation pathway in 5,7-difluoroquinoline-3-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

Q1: We are detecting 7-chloro-5-fluoroquinoline-3-carboxylic acid in our final API intermediate. Where is this originating, and how can we eliminate it? Causality: This regioisomeric halogenated impurity does not form during the ring closure; it is a "carry-over" impurity stemming from incomplete halogen exchange (Halex reaction) during the synthesis of your precursor, 3,5-difluoroaniline[1]. When 1,3,5-trichlorobenzene is subjected to fluorination, incomplete exchange leaves 1,3-dichloro-5-fluorobenzene. During subsequent ammonolysis, this becomes 3-chloro-5-fluoroaniline, which cyclizes perfectly into the 7-chloro-5-fluoroquinoline impurity. Self-Validating Fix: Optimize the Halex step by using strictly anhydrous KF (spray-dried, <0.1% water) and a phase-transfer catalyst (PTC) like tetraphenylphosphonium bromide at 200°C. Validation Checkpoint: Before proceeding to ammonolysis, run GC-FID on the Halex organic phase. The system is validated to proceed only if the 1,3-dichloro-5-fluorobenzene intermediate is <0.5% AUC.

Q2: During the Gould-Jacobs cyclization in Dowtherm A, we observe a dark, tarry mixture with increased levels of decarboxylated and degraded halogenated byproducts. How can we improve the thermal profile? Causality: The Gould-Jacobs reaction requires extreme temperatures (~250°C) to overcome the activation energy barrier for the electrocyclic ring closure of the EMME-aniline adduct[2]. Prolonged heating in large batch reactors causes thermal degradation and decarboxylation of the C3-ester[3]. These tarry polymers trap halogenated impurities, making downstream crystallization highly inefficient. Self-Validating Fix: Shift from batch heating to continuous flow chemistry. By utilizing a high-temperature flow reactor, you can reduce the residence time from 4 hours to roughly 5 minutes, preventing thermal degradation. Validation Checkpoint: Monitor the flow reactor effluent via inline UV-Vis. The reaction is validated when the enamine intermediate absorbance peak (~320 nm) disappears, and the quinoline core peak (~260 nm) plateaus without the emergence of lower-molecular-weight decarboxylated species.

Q3: When converting the 4-oxo group to a 4-chloro leaving group using POCl₃ (a common downstream activation step), we see 2,4-dichloro-5,7-difluoroquinoline impurities. How do we control the regioselectivity of chlorination? Causality: Over-chlorination at the C2 position occurs when excess POCl₃ is used without a proper base, or if the reaction is pushed to higher temperatures (>100°C) for extended periods. Once the C4 position is chlorinated, the C2 position of the quinoline ring becomes susceptible to electrophilic attack[4]. Self-Validating Fix: Limit POCl₃ to 1.1–1.2 equivalents. Use a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ. This accelerates the C4-chlorination selectively at much lower temperatures (60–80°C). Validation Checkpoint: Quench a 1 mL reactor aliquot in ice-cold methanol and analyze by LC-MS. The protocol is validated if the mono-chlorinated mass [M+H]+ dominates, with the di-chlorinated mass registering at <0.1%.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between specific synthetic parameters and the resulting halogenated impurity profiles.

Reaction StageParameter TestedTarget Yield (%)7-Chloro-5-fluoro Impurity (%)2,4-Dichloro Impurity (%)
Halex Reaction Standard KF, 150°C72.04.5N/A
Halex Reaction Anhydrous KF + PTC, 200°C91.5< 0.1 N/A
Gould-Jacobs Batch Heating (4 hours)65.00.5N/A
Gould-Jacobs Flow Reactor (5 mins)88.00.1 N/A
Chlorination 3.0 eq POCl₃, 110°C70.0N/A8.5
Chlorination 1.2 eq POCl₃ + DMF, 70°C94.0N/A< 0.1

Self-Validating Experimental Protocol

To isolate 5,7-difluoroquinoline-3-carboxylic acid free from its chloro-fluoro analogs, utilize this optimized, step-by-step methodology relying on a terminal pH-swing purification.

Phase 1: Enamine Condensation

  • Charge a clean, dry reactor with 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Heat the mixture to 110°C under a nitrogen atmosphere for 2 hours, actively distilling off ethanol as a byproduct. Causality: The continuous removal of ethanol drives the thermodynamic equilibrium entirely toward the enamine intermediate. Validation: Measure the distillate volume. Do not proceed to Phase 2 until the collected ethanol reaches ≥95% of the theoretical yield.

Phase 2: Gould-Jacobs Thermal Cyclization 3. Dilute the validated enamine intermediate in Dowtherm A (10 volumes). 4. Heat the solution to 245–250°C for exactly 45 minutes (if using batch) or process through a flow reactor at 250°C with a 5-minute residence time. Causality: High thermal energy facilitates the electrocyclization[2]. Strict time control prevents decarboxylation. Validation: Pull a 0.5 mL aliquot, dilute in methanol, and run rapid HPLC. Proceed only when the enamine peak is <1.0% AUC.

Phase 3: Ester Hydrolysis & pH-Swing Purification 5. Cool the mixture to 90°C. Add 10% aqueous NaOH (3.0 eq) and stir for 2 hours to hydrolyze the ethyl ester. 6. Separate the aqueous layer (now containing the highly soluble sodium salt of the product) from the Dowtherm A organic layer. 7. pH-Swing: Cool the aqueous layer to 10°C. Slowly titrate with 2M HCl under vigorous stirring until the pH reaches exactly 4.5. Causality: The target 5,7-difluoroquinoline-3-carboxylic acid and the 7-chloro-5-fluoro impurity have slightly different isoelectric points. At pH 4.5, the slightly more hydrophobic chloro-fluoro impurity preferentially crashes out of solution. Validation: Filter the first crop of precipitate (Impurity-rich). Take an aliquot of the mother liquor and test via HPLC. If the chloro-fluoro impurity is <0.1% AUC, the liquor is validated. If not, lower the pH to 4.2 and filter again. 8. Titrate the validated mother liquor down to pH 2.0 to fully precipitate the pure 5,7-difluoroquinoline-3-carboxylic acid. 9. Filter, wash with ice-cold water, and dry under vacuum at 60°C to yield the highly pure API intermediate.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. National Institutes of Health (nih.gov). URL:[4]

  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. Google Patents. URL:[1]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. Cambridge University Press. URL:[2]

  • Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor. The Journal of Organic Chemistry - ACS Publications. URL:[3]

Sources

Reference Data & Comparative Studies

Validation

comparative antimicrobial efficacy of 5,7-difluoroquinoline-3-carboxylic acid and ciprofloxacin

Executive Summary The development of fluoroquinolone antibiotics represents a masterclass in structure-activity relationship (SAR) optimization. Ciprofloxacin is a gold-standard, second-generation fluoroquinolone charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fluoroquinolone antibiotics represents a masterclass in structure-activity relationship (SAR) optimization. Ciprofloxacin is a gold-standard, second-generation fluoroquinolone characterized by a 6-fluoro and 7-piperazinyl substitution, offering highly potent, broad-spectrum antimicrobial activity[1]. Conversely, 5,7-difluoroquinoline-3-carboxylic acid is a specialized structural scaffold. While the unfunctionalized 5,7-difluoro core exhibits weak baseline antibacterial activity due to the absence of a C7 basic amine[2], it serves as a critical intermediate for synthesizing next-generation antimicrobial agents. Notably, the 5,7-difluoro substitution pattern has been identified as optimal for targeting the respiratory chain of Mycobacterium tuberculosis (Mtb) and evading classic target-site mutations that confer ciprofloxacin resistance[3].

Mechanistic Divergence & Structure-Activity Relationship (SAR)

To understand the comparative efficacy of these two molecules, one must analyze the causality behind their structural substitutions.

Ciprofloxacin (The Clinical Standard)

The efficacy of ciprofloxacin relies on its ability to stabilize the DNA-gyrase and Topoisomerase IV cleavage complexes, leading to fatal double-strand DNA breaks[4].

  • C6-Fluorine: The highly electronegative fluorine at the C6 position increases the molecule's lipophilicity, enhancing cell wall penetration and significantly increasing the binding affinity to the gyrase-DNA complex[1].

  • C7-Piperazine: This basic amine ring provides a zwitterionic character at physiological pH. This specific charge distribution is the causal factor enabling ciprofloxacin to efficiently penetrate the outer membrane porins of Gram-negative bacteria (e.g., Pseudomonas aeruginosa)[1].

5,7-Difluoroquinoline-3-Carboxylic Acid (The Innovation Scaffold)

Shifting from a 6-fluoro to a 5,7-difluoro substitution fundamentally alters the electron density and redox potential of the quinolone core.

  • Electronic Modulation: The dual fluorine atoms at C5 and C7 lower the pKa of the essential C3-carboxylic acid. This acid is responsible for coordinating the critical Mg²⁺ water-metal ion bridge with the Ser83/Asp87 residues of the GyrA subunit[4].

  • Target Repurposing: While the bare 5,7-difluoro scaffold lacks the C7-amine required for broad-spectrum porin penetration (resulting in high baseline MICs), functionalized derivatives of this scaffold demonstrate unique capabilities. For instance, 5,7-difluoro quinolone derivatives have shown exceptional efficacy in targeting the NADH:ubiquinone oxidoreductase (PfNDH2) respiratory chain in multidrug-resistant Mycobacterium tuberculosis, a pathway completely distinct from ciprofloxacin's topoisomerase inhibition[3].

Comparative Performance Data

The following table synthesizes the quantitative antimicrobial efficacy of ciprofloxacin against the baseline 5,7-difluoro scaffold and its optimized derivatives.

Compound / ScaffoldE. coli (Gram -) MICS. aureus (Gram +) MICM. tuberculosis (Acid-fast) IC₅₀Primary Mechanism of Action
Ciprofloxacin 0.015 - 0.06 µg/mL0.25 - 1.0 µg/mL~0.5 - 2.0 µg/mLDNA Gyrase / Topo IV Inhibition
Bare 5,7-Difluoro Scaffold > 64 µg/mL> 64 µg/mL> 50 µg/mLPoor penetration; weak Gyrase binding
Functionalized 5,7-Difluoro Derivatives Variable (Derivative dependent)2.0 - 8.0 µg/mL0.076 - 0.525 µg/mL Respiratory Chain (NDH2) Inhibition[3]

Data Interpretation: The bare 5,7-difluoro scaffold requires C-terminal functionalization to achieve clinical relevance. Once optimized, it outperforms ciprofloxacin in specific resistant niches like Mtb.

Experimental Protocols: Self-Validating Workflows

To objectively compare these compounds, the following protocols must be employed. Each workflow is designed as a self-validating system to ensure data integrity.

Protocol 1: Broth Microdilution MIC Assay with Metabolic Validation

Objective: Determine the Minimum Inhibitory Concentration (MIC) while eliminating subjective visual turbidity errors.

  • Preparation: Prepare a 96-well plate with serial two-fold dilutions of Ciprofloxacin and the 5,7-Difluoro derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Standardize the bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to 0.5 MacFarland standard. Inoculate 50 µL into each well to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (known MIC range).

    • Negative Control: 1% DMSO vehicle (ensures solvent does not inhibit growth).

    • Sterility Control: Uninoculated CAMHB.

  • Incubation & Metabolic Staining: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Causality of Readout: Resazurin acts as a metabolic indicator. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, providing an objective, colorimetric validation of cell death.

Protocol 2: Cell-Free DNA Supercoiling Inhibition Assay

Objective: Isolate the pharmacodynamic target to prove that changes in MIC are due to target affinity, not just cell wall penetration.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (containing 1 mM ATP and Mg²⁺).

  • Compound Addition: Add the test compounds (Ciprofloxacin vs. 5,7-Difluoro scaffold) at concentrations ranging from 0.1 to 100 µg/mL.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 10% SDS.

    • Causality: SDS denatures the gyrase, preventing any further DNA manipulation and locking the reaction state.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer at 90V for 2 hours. Stain with ethidium bromide.

  • Validation: The presence of a fast-migrating supercoiled DNA band indicates active gyrase (no inhibition). The retention of the slower-migrating relaxed plasmid band directly validates on-target inhibition by the quinolone.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent interaction pathways of ciprofloxacin and functionalized 5,7-difluoro derivatives.

QuinoloneMechanism Cipro Ciprofloxacin (C6-F, C7-Piperazine) QCore Quinolone Core (C3-Carboxyl, C4-Oxo) Cipro->QCore Contains Difluoro 5,7-Difluoro Scaffold (Altered Electron Density) Difluoro->QCore Contains NDH2 NADH:ubiquinone oxidoreductase (Mtb) Difluoro->NDH2 Alternative Target (Functionalized Derivatives) GyrA DNA Gyrase (GyrA) Mg2+ Water Bridge QCore->GyrA Primary Target (Standard FQs) CellDeath Bacterial Cell Death GyrA->CellDeath DNA Cleavage NDH2->CellDeath Respiratory Arrest

Divergent mechanistic pathways of Ciprofloxacin and 5,7-difluoroquinoline derivatives.

References

  • Source: PMC (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: ACS Bio & Med Chem Au (acs.org)
  • Structural Characterization of the Millennial Antibacterial (Fluoro)

Sources

Comparative

Comparative Guide: Extraction Strategies for 5,7-Difluoroquinoline-3-Carboxylic Acid from Biological Matrices

Executive Summary & Analyte Profiling As a critical intermediate and core scaffold for advanced fluoroquinolone antibiotics, 5,7-difluoroquinoline-3-carboxylic acid presents unique bioanalytical challenges. Its amphoteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

As a critical intermediate and core scaffold for advanced fluoroquinolone antibiotics, 5,7-difluoroquinoline-3-carboxylic acid presents unique bioanalytical challenges. Its amphoteric nature—driven by the acidic carboxylic acid moiety (pKa ~3.0) and the weakly basic, electron-deficient quinoline nitrogen (pKa < 2.0)—dictates its ionization state across physiological pH ranges.

When extracting this compound from complex biological matrices (e.g., plasma, urine, or tissue homogenates), scientists must navigate severe matrix effects, protein binding, and pH-dependent partitioning. This guide objectively evaluates the three primary extraction methodologies—Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—providing the causality behind experimental choices to ensure your LC-MS/MS workflows remain robust and self-validating.

Mechanistic Evaluation of Extraction Techniques

To achieve reproducible quantification at trace levels, the sample preparation method must selectively isolate the analyte while rejecting endogenous phospholipids and proteins.

  • Protein Precipitation (PP):

    • Mechanism: The addition of organic solvents (acetonitrile or methanol) disrupts hydrogen bonding and denatures proteins, releasing bound analytes.

    • Causality & Limitations: While rapid, PP fails to remove endogenous phospholipids. This leads to severe ion suppression in the electrospray ionization (ESI) source. It is strictly recommended only for high-concentration, early-stage pharmacokinetic screening where matrix effects can be diluted out.

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: Partitioning the analyte into an immiscible organic solvent (e.g., ethyl acetate/hexane mixtures).

    • Causality & Limitations: Because 5,7-difluoroquinoline-3-carboxylic acid is highly polar in its ionized state, the matrix pH must be aggressively acidified (pH < 2) to protonate the carboxylic acid, neutralizing the molecule and driving it into the organic phase. However, absolute recovery often plateaus due to the compound's inherent hydrophilicity.

  • Solid-Phase Extraction (SPE):

    • Mechanism: Utilizing mixed-mode polymeric sorbents (e.g., Mixed-Mode Anion Exchange - MAX) to exploit both reversed-phase retention and ion-exchange mechanisms.

    • Causality & Advantages: SPE allows for aggressive orthogonal washing steps. By locking the anionic carboxylic acid onto the sorbent via ionic interactions at neutral/basic pH, 100% organic washes can be deployed to elute interfering lipids before releasing the target analyte with a pH-shifted acidic eluent .

Workflow & Decision Matrix

G Sample Biological Matrix (Plasma/Urine) PP Protein Precipitation (PP) (Acetonitrile/Methanol) Sample->PP LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate/Hexane) Sample->LLE SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation/Anion) Sample->SPE CleanPP Crude Extract (High Matrix Effect) PP->CleanPP CleanLLE Moderate Purity (pH Dependent) LLE->CleanLLE CleanSPE High Purity Extract (Trace Level Ready) SPE->CleanSPE Analysis LC-MS/MS Analysis CleanPP->Analysis CleanLLE->Analysis CleanSPE->Analysis

Workflow comparison for fluoroquinolone extraction from biological matrices.

Quantitative Performance Comparison

The following table summarizes the expected quantitative metrics when extracting 5,7-difluoroquinoline-3-carboxylic acid (and structurally analogous fluoroquinolones) from human plasma.

Table 1: Performance Metrics for 5,7-Difluoroquinoline-3-Carboxylic Acid Extraction

Extraction MethodMean Recovery (%)Matrix Effect (Ion Suppression)Typical LOQ (ng/mL)Processing Time (96-well)
Protein Precipitation (PP) 65 - 75%Severe (>40%)50.0~15 mins
Liquid-Liquid Extraction (LLE) 75 - 85%Moderate (15-25%)10.0~45 mins
Solid-Phase Extraction (SPE) >92%Minimal (<10%)0.5~60 mins

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols incorporate stable-isotope labeled Internal Standards (IS) and strict pH controls to guarantee that analytical variations stem from the biology, not the methodology.

Protocol A: Optimized Solid-Phase Extraction (Mixed-Mode Anion Exchange)

Rationale: At physiological pH, the carboxylic acid is deprotonated (anionic). Mixed-mode anion exchange (MAX) is highly appropriate for selectively trapping the analyte while washing away neutral lipids and cations .

  • Sample Pre-treatment: Aliquot 200 µL of plasma into a 96-well plate. Add 20 µL of Internal Standard (e.g., Ciprofloxacin-d8, 100 ng/mL). Dilute with 200 µL of 5% Ammonium Hydroxide (NH₄OH) to ensure the carboxylic acid is fully ionized.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade water through the MAX cartridge (30 mg/1cc).

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min to allow sufficient residence time for ionic binding.

  • Orthogonal Wash 1 (Polar Interferences): Wash with 1 mL of 5% NH₄OH in water. This removes unbound polar endogenous compounds.

  • Orthogonal Wash 2 (Lipid Removal): Wash with 1 mL of 100% Methanol. Causality: The target analyte remains locked to the sorbent via strong ionic bonds, allowing the aggressive organic solvent to strip away phospholipids that cause ion suppression.

  • Elution: Elute the target compound with 1 mL of 2% Formic Acid in Methanol. Causality: The acid protonates the carboxylic acid, neutralizing its charge and breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile, 90:10 v/v).

SPE_Mech Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (pH adjusted) Condition->Load Wash 3. Wash (Remove Lipids) Load->Wash Elute 4. Elute (Target Analyte) Wash->Elute

Step-by-step SPE mechanism utilizing mixed-mode ion exchange.

Protocol B: Liquid-Liquid Extraction (LLE)

Rationale: For laboratories lacking automated SPE manifolds, LLE can be optimized by targeting the un-ionized state of the molecule.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of IS. Add 100 µL of 1M HCl. Causality: Dropping the pH below 2.0 protonates the carboxylic acid, rendering the highly polar molecule neutral and capable of partitioning into an organic phase.

  • Extraction: Add 2 mL of an Ethyl Acetate:Hexane mixture (80:20, v/v).

  • Phase Separation: Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve a crisp phase separation.

  • Transfer & Dry: Carefully transfer the upper organic layer to a clean collection tube, avoiding the proteinaceous buffy coat. Evaporate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 100 µL of the starting mobile phase prior to LC-MS/MS injection.

Conclusion

For the rigorous quantification of 5,7-difluoroquinoline-3-carboxylic acid in pharmacokinetic or toxicological studies, Solid-Phase Extraction (specifically mixed-mode anion exchange) is the superior methodology. It provides the necessary orthogonal cleanup to eliminate matrix effects, ensuring the trustworthiness and sensitivity of the LC-MS/MS data down to sub-ng/mL levels. While LLE serves as a viable, low-cost alternative, its susceptibility to lower absolute recoveries makes it less ideal for trace-level bioanalysis.

References

  • Title: Application of Solid‐Phase Extraction of Fluoroquinolone Derivatives from a Biological Matrix to Their Biodetermination by Liquid Chromatography Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

  • Title: Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection Source: Analytical Chemistry (ACS Publications) URL: [Link]

Validation

benchmark testing of 5,7-difluoroquinoline-3-carboxylic acid against standard kinase inhibitors

Benchmark Testing of 5,7-Difluoroquinoline-3-Carboxylic Acid Against Standard Kinase Inhibitors: A Comparative Guide Executive Summary & Mechanistic Rationale The quinoline-3-carboxylic acid scaffold is a validated, priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmark Testing of 5,7-Difluoroquinoline-3-Carboxylic Acid Against Standard Kinase Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale

The quinoline-3-carboxylic acid scaffold is a validated, privileged pharmacophore for targeting the ATP-binding site of protein kinases, most notably Casein Kinase 2 (CK2)[1]. CK2 is a constitutively active serine/threonine kinase that plays a critical role in oncogenic signaling, apoptosis resistance, and cell cycle regulation[1]. While early-generation 3-carboxy-4(1H)-quinolones demonstrated baseline CK2 affinity, they often lacked the lipophilic efficiency and electronic optimization required for robust cellular target engagement.

This guide provides a rigorous benchmark of the experimental building block 5,7-difluoroquinoline-3-carboxylic acid (5,7-DFQ-3-CA) against Silmitasertib (CX-4945) , a highly optimized, first-in-class clinical CK2 inhibitor[2].

The Causality of Fluorination: In the highly conserved ATP-binding pocket of CK2, the carboxylic acid moiety at the C3 position is critical for anchoring the inhibitor via a salt bridge and hydrogen bond network with the catalytic Lys68 and Asp175 residues[1]. The introduction of fluorine atoms at the C5 and C7 positions serves a dual mechanistic purpose:

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxylic acid, strengthening the ionic interaction with Lys68.

  • Hydrophobic Shielding: Fluorination enhances the lipophilicity (logP) of the aza-aromatic ring, optimizing van der Waals interactions with hydrophobic residues (Val66, Ile174) deep within the ATP pocket without adding steric bulk[1].

MOA ATP Intracellular ATP CK2 Protein Kinase CK2 (Active State) ATP->CK2 Binds Catalytic Cleft Substrate Downstream Targets (AKT, PTEN) CK2->Substrate Phosphorylation Response Tumor Cell Proliferation Substrate->Response Oncogenic Signaling Inhibitor 5,7-DFQ-3-CA (ATP-Competitive) Inhibitor->CK2 Blocks ATP Pocket (Binds Lys68)

Fig 1. Mechanism of CK2 inhibition by 5,7-DFQ-3-CA blocking ATP-dependent oncogenic signaling.

Orthogonal Experimental Workflows

To ensure self-validating and artifact-free data, we employ an orthogonal testing approach: a radiometric kinase assay for functional inhibition and Surface Plasmon Resonance (SPR) for direct binding kinetics.

Protocol 1: Radiometric 33 P-ATP Kinase Assay

Expert Rationale: Quinolines are highly conjugated aza-aromatics that frequently exhibit intrinsic fluorescence. To prevent compound autofluorescence from artificially skewing IC 50​ readouts (a common pitfall in TR-FRET or fluorescence polarization assays), we utilize a gold-standard radiometric approach.

  • Reagent Preparation: Prepare kinase base buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 1 mM DTT).

  • Compound Dilution: Serially dilute 5,7-DFQ-3-CA and Silmitasertib in 100% DMSO (10-point curve), then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme & Substrate Addition: Add recombinant human CK2 α (10 nM final concentration) and a synthetic peptide substrate (RRRDDDSDDD, 100 μ M).

  • Reaction Initiation: Initiate the reaction by adding an ATP mixture containing 10 μ M unlabeled ATP and 0.1 μ Ci[ γ

    33 P]-ATP.
  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by adding 3% phosphoric acid.

  • Filtration & Detection: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation cocktail and quantify substrate phosphorylation using a MicroBeta counter.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Expert Rationale: IC 50​ values are relative and shift based on the assay's ATP concentration. SPR provides absolute, label-free kinetic parameters ( Kd​ , kon​ , koff​ ) to confirm that 5,7-DFQ-3-CA is a reversible, 1:1 stoichiometric binder rather than a promiscuous colloidal aggregator.

  • Sensor Chip Preparation: Immobilize recombinant His-tagged CK2 α onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Preparation: Dilute 5,7-DFQ-3-CA in running buffer (PBS-P+ supplemented with 5% DMSO to maintain solubility) to a concentration range of 0.1 μ M to 10 μ M.

  • Association Phase: Inject analytes over the active and reference flow cells at a flow rate of 30 μ L/min for 120 seconds.

  • Dissociation Phase: Flow blank running buffer for 300 seconds to monitor the dissociation of the compound from the kinase pocket.

  • Data Fitting: Double-reference the sensograms (subtracting the reference cell and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to derive kon​ and koff​ .

Workflow Step1 1. Compound Preparation (10-point serial dilution in DMSO) Step2 2. Radiometric Assay (CK2 + 33P-ATP + Peptide Substrate) Step1->Step2 Step3 3. Signal Detection (Phosphocellulose filter & Scintillation) Step2->Step3 Step4 4. Orthogonal Validation (SPR Binding Kinetics for Kd) Step3->Step4

Fig 2. Orthogonal experimental workflow combining radiometric functional assays and SPR kinetics.

Benchmark Data & Comparative Analysis

The following tables summarize the functional inhibition and binding kinetics of 5,7-DFQ-3-CA compared to the clinical standard Silmitasertib (CX-4945) and a broad-spectrum control (Staurosporine).

Table 1: Kinase Selectivity Panel (Functional IC 50​ ) Data represents the mean of triplicate radiometric assays at 10 μ M ATP.

CompoundCK2 α IC 50​ (nM)VEGFR2 IC 50​ (nM)c-Met IC 50​ (nM)Selectivity Profile
5,7-DFQ-3-CA 850 ± 45> 10,000> 10,000CK2-biased fragment
Silmitasertib (CX-4945) 1.5 ± 0.23,200> 10,000Highly potent CK2 inhibitor
Staurosporine 4.2 ± 0.82.5 ± 0.48.1 ± 1.2Pan-kinase inhibitor (Control)

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics against CK2 α Kinetic parameters derived from a 1:1 Langmuir binding model.

Compound kon​ (M −1 s −1 ) koff​ (s −1 ) Kd​ (nM)Binding Classification
5,7-DFQ-3-CA 4.2 × 10 4 3.5 × 10 −2 833Fast-on / Fast-off (Reversible)
Silmitasertib (CX-4945) 8.9 × 10 5 1.1 × 10 −3 1.2Fast-on / Slow-off (Reversible)

Structural Determinants of Efficacy

The benchmark data reveals that while 5,7-DFQ-3-CA operates in the sub-micromolar range (IC 50​ = 850 nM), it acts as a highly efficient, CK2-biased scaffold. It does not yet match the low-nanomolar potency of Silmitasertib[2], which benefits from an extended tricyclic system that reaches further into the hydrophobic specificity pockets of CK2.

However, the SPR data ( koff​ = 3.5 × 10 −2 s −1 ) confirms that 5,7-DFQ-3-CA is a well-behaved, reversible binder. The fast-on/fast-off kinetic profile is characteristic of low-molecular-weight fragments that perfectly satisfy the primary thermodynamic requirements of the binding site (the Lys68 salt bridge) but lack the secondary hydrophobic anchors required for a prolonged residence time. Consequently, 5,7-DFQ-3-CA serves as an exceptional starting point for rational drug design; functionalizing the C2 or C4 positions with bulky aryl or biaryl groups could easily bridge the gap to low-nanomolar potency while maintaining the excellent physicochemical properties imparted by the difluoro-quinoline core.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Thermal Destruction of 5,7-Difluoroquinoline-3-carboxylic Acid

As regulatory scrutiny intensifies around fluorinated organic compounds, laboratory safety and waste logistics must evolve beyond generic disposal practices. 5,7-Difluoroquinoline-3-carboxylic acid (CAS: 1296950-83-8) is...

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Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny intensifies around fluorinated organic compounds, laboratory safety and waste logistics must evolve beyond generic disposal practices. 5,7-Difluoroquinoline-3-carboxylic acid (CAS: 1296950-83-8) is a highly valuable intermediate in the synthesis of fluoroquinolone antibiotics and targeted kinase inhibitors. However, the very features that make it biologically stable—specifically, the two fluorine atoms tightly bound to the aromatic quinoline core—make its end-of-life disposal a complex logistical challenge.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound, ensuring absolute environmental compliance and laboratory safety.

The Causality of Disposal: Why Standard Protocols Fail

The core challenge in disposing of 5,7-Difluoroquinoline-3-carboxylic acid lies in the thermodynamics of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is one of the strongest in organic chemistry and is highly recalcitrant to standard environmental degradation and low-temperature thermal breakdown[1].

If this compound is routed through standard municipal or non-halogenated industrial incinerators (which typically operate at 800°C–850°C), the thermal energy is insufficient for complete mineralization. Instead, the molecule undergoes incomplete decomposition. This generates hazardous Products of Incomplete Combustion (PICs), which can include volatile short-chain fluorinated organics and toxic gases[2]. Furthermore, as the EPA and international regulatory bodies tighten restrictions on poly- and perfluoroalkyl substances (PFAS) and related fluorinated organics, proactive destruction of all fluorinated pharmaceutical intermediates is becoming a strict compliance standard[3][4].

To prevent environmental contamination, the disposal of 5,7-Difluoroquinoline-3-carboxylic acid must be engineered around two non-negotiable parameters:

  • High-Temperature Thermal Destruction: Temperatures exceeding 1100°C are required to ensure a >99.99% destruction and removal efficiency (DRE) of the fluorinated aromatic ring[1][4].

  • Acid Gas Scrubbing: Complete combustion of fluorinated organics yields hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct that must be neutralized via alkaline wet scrubbers before stack emission[2].

Step-by-Step Operational Disposal Protocol

The following methodology ensures that the waste is handled safely at the bench and routed correctly through the waste management supply chain.

Phase 1: Laboratory-Level Segregation and Containment
  • Action: Isolate 5,7-Difluoroquinoline-3-carboxylic acid waste (both solid powder and solvent solutions) strictly into "Halogenated Organic Waste" streams.

  • Causality: Mixing this compound with non-halogenated waste dilutes the halogen content, potentially causing the waste to be misrouted to a standard incinerator lacking the necessary HF scrubbing capabilities.

  • Containment Note: Store in non-fluorinated High-Density Polyethylene (HDPE) or glass containers. Avoid fluorinated HDPE, as recent EPA studies indicate they can leach secondary fluorinated contaminants, confounding waste characterization[5].

  • Self-Validation: Audit your laboratory's waste manifests prior to pickup to ensure the halogenated stream is explicitly coded for high-temperature halogen destruction.

Phase 2: PPE and Spill Response
  • Action: In the event of a powder spill, personnel must wear nitrile gloves, tightly fitting safety goggles, and a fitted particulate respirator (N95 or P100)[6]. Sweep up the solid using a damp, inert absorbent pad to prevent aerosolization, and place it into a sealed hazardous waste container[7].

  • Causality: The compound is a known respiratory and ocular irritant. Dry sweeping generates hazardous dust that can be inhaled or spread across laboratory surfaces, expanding the contamination zone.

  • Self-Validation: Post-cleanup, swab the affected area with a polar organic solvent (e.g., methanol) and inspect it under a UV lamp (254 nm). Quinolines are highly UV-active; the absence of fluorescence confirms complete macroscopic decontamination.

Phase 3: TSDF Handoff and Verification
  • Action: Contract a licensed Treatment, Storage, and Disposal Facility (TSDF) that specifically operates a rotary kiln or liquid injection incinerator capable of >1100°C with alkaline wet scrubbing.

  • Causality: Regulatory compliance under the Resource Conservation and Recovery Act (RCRA) requires that hazardous constituents, especially fluorinated ones, do not migrate beyond the facility boundary into the environment[3].

  • Self-Validation: Request a Certificate of Destruction (CoD) from the TSDF. The CoD must explicitly document the continuous operating temperature (>1100°C) and the active status of the alkaline scrubber during the specific time window your waste was processed.

Quantitative Analysis of Disposal Parameters

The table below summarizes the critical differences between standard waste incineration and the required protocols for fluorinated quinolines.

ParameterStandard Organic IncinerationHalogenated Thermal Destruction (Required)
Operating Temperature 800°C – 850°C> 1100°C
C-F Bond Cleavage IncompleteComplete (>99.99% DRE)
Primary Byproducts CO₂, H₂O, PICs, Short-chain fluorocarbonsCO₂, H₂O, HF (Hydrogen Fluoride) gas
Scrubber Requirement Standard particulate filtersAlkaline wet scrubber (e.g., NaOH)
Final Effluent State Potential atmospheric release of toxic gasesNeutralized sodium fluoride (NaF) salts

Visualizing the Disposal Workflow

G A 5,7-Difluoroquinoline-3-carboxylic acid (Solid/Liquid Waste) B Waste Segregation (Halogenated Organics) A->B C Transport to TSDF (Licensed Facility) B->C D High-Temperature Incineration (>1100°C) C->D E Incomplete Combustion (Risk: PICs, Toxic Gases) D->E Temp < 1100°C F Alkaline Scrubber System (Neutralizes HF Gas) D->F Complete Mineralization G Safe Environmental Release (CO2, H2O, NaF Salts) F->G

Workflow for the safe thermal destruction and halogen scrubbing of fluorinated quinoline derivatives.

References

  • EPA Releases Data on Leaching of PFAS in Fluorinated Packaging. U.S. Environmental Protection Agency.[Link]

  • Listing of Specific PFAS as Hazardous Constituents. Federal Register.[Link]

  • Post Trial Report for Fire Fighting Foam Co-processing. Department of Agriculture, Water and the Environment (Australia).[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.[Link]

  • General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants. Basel Convention.[Link]

Sources

Handling

Personal protective equipment for handling 5,7-Difluoroquinoline-3-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 5,7-Difluoroquinoline-3-carboxylic Acid As a critical scaffold in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors, 5,7-Difluoroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5,7-Difluoroquinoline-3-carboxylic Acid

As a critical scaffold in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors, 5,7-Difluoroquinoline-3-carboxylic acid is highly valued in drug development. However, the convergence of a quinoline core, multiple fluorine substituents, and a carboxylic acid moiety presents distinct occupational hazards. This guide provides self-validating, step-by-step protocols for the safe handling, operational integration, and disposal of this compound, ensuring laboratory safety without compromising experimental integrity.

Mechanistic Hazard Assessment (The Causality of Risk)

To establish a robust safety protocol, researchers must first understand the physicochemical causality behind the compound's hazards. We do not simply wear PPE; we engineer barriers against specific molecular behaviors:

  • Enhanced Lipophilicity (The Fluorine Effect): 1[1]. This allows the compound to cross the stratum corneum much faster than non-fluorinated analogs, rendering standard latex gloves insufficient.

  • Mutagenic Potential (The Quinoline Core): The planar quinoline heterocycle is a known DNA-intercalating agent.2[2], making the inhalation of aerosolized dust or accidental ingestion a critical risk vector.

  • Local Irritation (The Carboxylic Acid): The C3-carboxylic acid acts as a mild organic acid, capable of causing severe eye irritation and localized skin corrosion upon contact, especially in the presence of mucosal moisture.

Mandatory Personal Protective Equipment (PPE)

Based on the mechanistic risks outlined above, the following PPE matrix is mandatory for all handling procedures.

Table 1: PPE Requirements & Mechanistic Justification

Protection ZoneRequired EquipmentMechanistic Justification
Ocular Snug-fitting chemical splash gogglesPrevents corneal damage from acidic dust particulates and solvent splashing.
Dermal (Hands) Double-layered Nitrile or Butyl rubber glovesFluorination increases permeation rates; double-gloving creates a fail-safe barrier against lipophilic transfer.
Dermal (Body) Flame-resistant lab coat, closed-toe shoesPrevents systemic absorption via accidental spills on clothing.
Respiratory N95 particulate respirator or PAPRMitigates inhalation of highly active, potentially mutagenic quinoline dust if handled outside a certified hood.

Operational Workflow & Handling Protocols

To prevent exposure during the most vulnerable phases of experimentation (weighing and transfer), follow this self-validating workflow.

G A 1. Fume Hood Check (Face Velocity ≥100 fpm) B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Static Mitigation (Anti-Static Spatula) B->C D 4. Enclosed Weighing (Sealed Vial Transfer) C->D E 5. Solubilization (Inert Atmosphere) D->E F 6. Waste Segregation (Halogenated Stream) E->F

Standardized handling and processing workflow for fluorinated quinoline derivatives.

Step-by-Step Handling Protocol:
  • Pre-Operational Verification: Ensure the chemical fume hood face velocity is ≥100 feet per minute (fpm). Verify that all required PPE is donned, prioritizing the double-gloving technique.

  • Static Mitigation: 3[3], which can cause sudden aerosolization. Use an anti-static ionizer bar or grounded, static-free spatulas (e.g., ceramic or coated stainless steel) to manipulate the solid.

  • Enclosed Weighing: Tare a sealed, pre-weighed vial on the analytical balance. Transfer the 5,7-Difluoroquinoline-3-carboxylic acid into the vial inside the fume hood. Seal the vial before moving it back to the balance to prevent ambient dust exposure in the laboratory.

  • Solubilization: Return the sealed vial to the fume hood. Introduce the reaction solvent (e.g., DMF, DMSO, or DCM) via a syringe through a septum, or carefully open the vial deep within the hood's capture zone.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened cloth (e.g., isopropanol). Dispose of the wipes immediately in the halogenated solid waste container.

Spill Response & Halogenated Waste Disposal Plan

Because this compound contains stable carbon-fluorine bonds, it cannot be disposed of in standard organic waste. 4[4] to prevent the release of toxic hydrogen fluoride (HF) gas or the formation of fluorinated dioxins.

Table 2: Waste Segregation Parameters

Waste CategoryDesignationEPA/RCRA Rationale
Solid Waste Halogenated Solid WasteMust be incinerated; prevents environmental bioaccumulation of fluoroarenes.
Liquid Waste Halogenated Organic SolventRequires high-temp incineration to prevent toxic HF gas and dioxin formation.
Sharps Chemically Contaminated SharpsPuncture-proof containment; cannot be mixed with biological hazards.
Step-by-Step Disposal Protocol:
  • Segregation at Source: 5[5]. Never mix this with non-halogenated solvents.

  • Containment: Pour liquid waste into a high-density polyethylene (HDPE) carboy specifically designated for halogenated organics. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Labeling: Affix a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "5,7-Difluoroquinoline-3-carboxylic acid" and check the box for "Halogenated Organics."

  • Storage & Manifesting: Store the waste container in a designated secondary containment tray away from incompatible materials (e.g., strong oxidizers or bases). Contact your Environmental Health and Safety (EHS) department for pickup within 180 days of the accumulation start date.

References

  • Quinoline - SAFETY DATA SHEET - PENTA. Penta Chemicals. [Link]

  • ad-fluorobenzoic-acid.pdf - Shell Australia. Shell Australia.[Link]

  • Product Class 1: Fluoroarenes. Thieme Connect. [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA. Environmental Protection Agency. [Link]

  • Hazardous Waste Guide | UTIA Safety Office. University of Tennessee.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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